Zoracopan
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
2243483-63-6 |
|---|---|
Molecular Formula |
C31H31BrN6O3 |
Molecular Weight |
615.5 g/mol |
IUPAC Name |
(1R,3S,5R)-2-[2-[3-acetyl-7-methyl-5-(2-methylpyrimidin-5-yl)indol-1-yl]acetyl]-N-(6-bromo-3-methyl-2-pyridinyl)-5-methyl-2-azabicyclo[3.1.0]hexane-3-carboxamide |
InChI |
InChI=1S/C31H31BrN6O3/c1-16-6-7-26(32)35-29(16)36-30(41)24-10-31(5)11-25(31)38(24)27(40)15-37-14-23(18(3)39)22-9-20(8-17(2)28(22)37)21-12-33-19(4)34-13-21/h6-9,12-14,24-25H,10-11,15H2,1-5H3,(H,35,36,41)/t24-,25+,31-/m0/s1 |
InChI Key |
UXNFPLOWFUTNEC-NTWBYJAHSA-N |
Isomeric SMILES |
CC1=C(N=C(C=C1)Br)NC(=O)[C@@H]2C[C@]3(C[C@H]3N2C(=O)CN4C=C(C5=C4C(=CC(=C5)C6=CN=C(N=C6)C)C)C(=O)C)C |
Canonical SMILES |
CC1=C(N=C(C=C1)Br)NC(=O)C2CC3(CC3N2C(=O)CN4C=C(C5=C4C(=CC(=C5)C6=CN=C(N=C6)C)C)C(=O)C)C |
Origin of Product |
United States |
Foundational & Exploratory
Zoracopan (ALXN2080): A Technical Guide to a Novel Complement Factor D Inhibitor for Inflammatory Diseases
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Zoracopan (also known as ALXN2080) is an investigational, orally administered small molecule that acts as a selective inhibitor of complement factor D (CFD). Developed by Alexion, AstraZeneca Rare Disease, this compound targets the alternative pathway (AP) of the complement system, a key driver of inflammation in a variety of diseases. By inhibiting CFD, the rate-limiting enzyme of the AP, this compound offers a targeted approach to modulating excessive complement activation. This technical guide provides an in-depth overview of the mechanism of action, available preclinical and clinical data, and relevant experimental methodologies for this compound, positioning it as a promising therapeutic candidate for a range of inflammatory conditions.
Introduction: The Role of the Alternative Complement Pathway in Inflammation
The complement system is a critical component of the innate immune system, playing a vital role in host defense against pathogens. However, its dysregulation can lead to chronic inflammation and tissue damage, contributing to the pathophysiology of numerous autoimmune and inflammatory disorders. The complement cascade is activated through three main pathways: the classical, lectin, and alternative pathways. The alternative pathway (AP) functions as a powerful amplification loop for all three pathways, making it a key therapeutic target.
Complement Factor D (CFD) is a serine protease that is the rate-limiting enzyme in the activation of the AP. It cleaves Factor B when bound to C3b, forming the AP C3 convertase (C3bBb). This convertase then cleaves more C3, leading to a rapid amplification of the complement response and the generation of pro-inflammatory mediators.
This compound: Mechanism of Action
This compound is a selective inhibitor of complement factor D. By binding to CFD, this compound blocks its proteolytic activity, thereby preventing the cleavage of Factor B and the subsequent formation of the AP C3 convertase. This inhibition effectively dampens the amplification of the complement cascade, reducing the production of downstream inflammatory mediators.
dot
Data Presentation
As this compound is currently in early-stage clinical development, publicly available quantitative data is limited. The following table summarizes the known information.
| Parameter | Value | Source |
| Drug Name | This compound (ALXN2080) | Alexion, AstraZeneca Rare Disease |
| Target | Complement Factor D (CFD) | [1] |
| Mechanism of Action | Selective inhibitor of CFD | [1] |
| Development Phase | Phase 1 | [1] |
Experimental Protocols
Detailed experimental protocols for this compound are not yet publicly available. However, based on standard methodologies for characterizing complement inhibitors, the following assays are likely to have been employed in its preclinical and clinical development.
Complement Factor D Inhibition Assay
Objective: To determine the in vitro potency of this compound in inhibiting the enzymatic activity of CFD.
Methodology:
-
Recombinant human CFD is incubated with varying concentrations of this compound.
-
A fluorogenic or chromogenic substrate for CFD is added to the reaction mixture.
-
The rate of substrate cleavage is measured over time using a plate reader.
-
The concentration of this compound that results in 50% inhibition of CFD activity (IC50) is calculated.
Hemolytic Assay
Objective: To assess the functional inhibition of the alternative complement pathway by this compound in a cell-based assay.
Methodology:
-
Rabbit erythrocytes, which are susceptible to lysis by the human alternative complement pathway, are used as target cells.
-
Normal human serum, as a source of complement proteins, is pre-incubated with a range of this compound concentrations.
-
The rabbit erythrocytes are then added to the serum-inhibitor mixture.
-
The plate is incubated to allow for complement-mediated lysis.
-
The extent of hemolysis is quantified by measuring the absorbance of released hemoglobin in the supernatant.
-
The IC50 value, representing the concentration of this compound that inhibits 50% of hemolysis, is determined.
dot
C3 Convertase Formation Assay
Objective: To directly measure the effect of this compound on the formation of the AP C3 convertase.
Methodology:
-
C3b is coated onto the surface of a microplate.
-
A mixture of Factor B and Factor D is added in the presence of varying concentrations of this compound.
-
The formation of the C3bBb complex is detected using an antibody specific for a neoepitope on the complex or by measuring the cleavage of a C3 substrate.
-
The concentration of this compound required to inhibit 50% of C3 convertase formation is determined.
Clinical Development
This compound has completed a first-in-human Phase 1 clinical trial (NCT05428696) in healthy volunteers to assess its safety, tolerability, pharmacokinetics, and pharmacodynamics following single and multiple ascending doses. Additionally, two Phase 1 drug-drug interaction studies (NCT06160414 and NCT06173596) have been completed. The results of these trials have not yet been publicly disclosed in detail.
Therapeutic Potential in Inflammatory Diseases
By selectively targeting the amplification loop of the complement system, this compound has the potential to be a valuable therapeutic agent for a wide range of inflammatory diseases where the alternative pathway plays a significant pathogenic role. These may include:
-
Paroxysmal Nocturnal Hemoglobinuria (PNH): A rare blood disorder characterized by complement-mediated hemolysis.
-
Atypical Hemolytic Uremic Syndrome (aHUS): A genetic disease leading to uncontrolled complement activation and thrombotic microangiopathy.
-
C3 Glomerulopathy (C3G): A group of rare kidney diseases caused by dysregulation of the alternative complement pathway.
-
Other inflammatory conditions: The role of the alternative complement pathway is also being investigated in more common inflammatory diseases.
Conclusion
This compound is a promising, orally available, selective inhibitor of complement factor D that is in the early stages of clinical development. Its targeted mechanism of action offers the potential for effective and convenient treatment of various inflammatory diseases driven by the dysregulation of the alternative complement pathway. Further preclinical and clinical studies are needed to fully elucidate its therapeutic potential and safety profile. This technical guide provides a foundational understanding of this compound for the scientific and drug development community.
References
Zoracopan (Avacopan/CCX168): A Technical Guide on its Selective C5aR1 Antagonism and the Distinct Biology of C5aR2
A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals
Initial Clarification: This technical guide addresses the pharmacology of Zoracopan (avacopan, CCX168). It is crucial to establish from the outset that, contrary to the topic's premise, extensive research has characterized this compound as a potent and highly selective antagonist of the C5a Receptor 1 (C5aR1), also known as CD88. It does not exhibit antagonist activity at the C5a Receptor 2 (C5aR2 or C5L2). This document will therefore provide a detailed overview of this compound's mechanism of action at C5aR1 and, to fulfill the interest in the second C5a receptor, will separately detail the current understanding of C5aR2's complex and distinct signaling roles.
Executive Summary
The complement system, a cornerstone of innate immunity, can become dysregulated in various autoimmune and inflammatory diseases, leading to tissue damage. The anaphylatoxin C5a is one of the most potent inflammatory mediators generated during complement activation. It exerts its effects through two distinct G protein-coupled receptors (GPCRs): C5aR1 and C5aR2. While C5aR1 is a classical GPCR that drives a strong pro-inflammatory response, C5aR2's function is more enigmatic, with evidence suggesting both pro- and anti-inflammatory roles.
This compound (avacopan, CCX168) is an orally administered small molecule that has been developed as a selective, competitive antagonist of C5aR1. By blocking the interaction of C5a with C5aR1, this compound effectively mitigates the downstream inflammatory cascade, including neutrophil activation, migration, and the release of pro-inflammatory mediators. This targeted approach has shown significant therapeutic benefit, particularly in ANCA-associated vasculitis, by reducing inflammation and allowing for a reduction in glucocorticoid use. This guide provides a comprehensive overview of the preclinical and clinical data supporting this compound's mechanism and efficacy, detailed experimental protocols for its characterization, and a review of the distinct signaling pathways of C5aR1 and C5aR2.
The C5a/C5aR Axis: A Dual Receptor System
The biological effects of C5a are mediated by C5aR1 and C5aR2, which, despite both binding C5a, have different structures and signaling capacities.
C5aR1 (CD88): The Pro-Inflammatory Driver
C5aR1 is a classical GPCR that, upon C5a binding, couples to G-proteins to initiate a robust intracellular signaling cascade. This leads to a variety of pro-inflammatory responses.
Caption: C5aR1 Signaling Pathway and Site of this compound Action.
C5aR2 (C5L2/GPR77): The Enigmatic Modulator
C5aR2 also binds C5a with high affinity but is considered a non-classical GPCR as it lacks the canonical G-protein coupling motif.[1] Its role is context-dependent, with reports of both pro- and anti-inflammatory functions. It is thought to signal primarily through β-arrestin pathways.
Caption: Proposed Signaling Mechanisms of the C5aR2 Receptor.
This compound (Avacopan/CCX168): A Selective C5aR1 Antagonist
This compound is a small molecule designed to selectively and competitively inhibit C5aR1.[2]
Quantitative Data: Potency and Selectivity
This compound's pharmacological profile is characterized by high potency for human C5aR1 and remarkable selectivity against C5aR2 and other related receptors.
| Assay Type | Target Species | Cell Type / System | Parameter | Value | Reference |
| Radioligand Binding | Human | U937 Cells | IC₅₀ | 0.1 nM | |
| Chemotaxis | Human | U937 Cells | A₂ | 0.2 nM | |
| Calcium Mobilization | Human | U937 Cells | A₂ | 0.1 nM | [2] |
| Selectivity Screening | Human | Recombinant | IC₅₀ | >5,000 nM | |
| CD11b Upregulation (ex vivo) | Human | Whole Blood Neutrophils | Inhibition | >94% (at 30mg BID) |
IC₅₀: Half maximal inhibitory concentration. A₂: A measure of antagonist potency derived from the Schild equation, representing the concentration of antagonist that produces a 2-fold rightward shift in the agonist concentration-response curve.
Preclinical and Clinical Efficacy
Preclinical studies in human C5aR knock-in mouse models demonstrated that oral administration of this compound suppressed the induction of ANCA-induced glomerulonephritis. Phase 1 clinical trials in healthy volunteers showed that this compound was well-tolerated and a dose of 30 mg twice daily resulted in essentially complete blockade of C5a-induced CD11b upregulation on circulating neutrophils.
Subsequent Phase 2 (CLEAR) and Phase 3 (ADVOCATE) trials in patients with ANCA-associated vasculitis confirmed the efficacy of this compound. The ADVOCATE trial demonstrated that this compound was noninferior to a tapering prednisone regimen for inducing remission at 26 weeks and superior for sustaining remission at 52 weeks, with a favorable safety profile and less glucocorticoid-related toxicity.
Detailed Experimental Protocols
The characterization of a C5aR1 antagonist like this compound involves a suite of in vitro and in vivo assays.
Radioligand Binding Assay
This assay quantifies the ability of a compound to compete with a radiolabeled ligand (e.g., ¹²⁵I-C5a) for binding to the C5aR1 receptor.
Caption: Workflow for a C5aR1 Radioligand Binding Assay.
Methodology:
-
Membrane Preparation: C5aR1-expressing cells (e.g., human U937 myeloid cells) are harvested and homogenized. The cell membrane fraction is isolated by centrifugation.
-
Assay Reaction: Membranes are incubated in a buffer with a constant concentration of ¹²⁵I-C5a and varying concentrations of the test compound (this compound).
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, which traps the membranes with bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Analysis: The data are used to generate a concentration-response curve, from which the IC₅₀ value is determined.
Calcium Mobilization Assay
This functional assay measures the ability of a compound to inhibit C5a-induced intracellular calcium release, a key downstream event in C5aR1 signaling.
Methodology:
-
Cell Loading: C5aR1-expressing cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Pre-incubation: Cells are pre-incubated with varying concentrations of this compound or vehicle control.
-
Agonist Stimulation: Cells are stimulated with a fixed concentration of C5a.
-
Detection: The change in fluorescence intensity, corresponding to the increase in intracellular calcium, is measured in real-time using a fluorometric imaging plate reader (FLIPR) or a flow cytometer.
-
Analysis: The inhibitory effect of this compound is quantified, and potency values (e.g., IC₅₀ or A₂) are calculated.
Chemotaxis Assay
This assay assesses the ability of a compound to block the directed migration of cells towards a C5a chemoattractant gradient.
Methodology:
-
Assay Setup: A multi-well chemotaxis chamber (e.g., Boyden chamber) is used, with a porous membrane separating an upper and lower chamber.
-
Cell Preparation: Neutrophils or U937 cells are pre-incubated with this compound or vehicle and placed in the upper chamber.
-
Chemoattractant: C5a is placed in the lower chamber to create a chemotactic gradient.
-
Incubation: The chamber is incubated to allow for cell migration through the membrane.
-
Quantification: The number of cells that have migrated to the lower chamber is quantified by cell counting or using a fluorescent dye.
-
Analysis: The percentage inhibition of migration at different this compound concentrations is determined.
In Vivo Neutrophil Mobilization Model
Animal models are used to assess the in vivo pharmacodynamic effects of C5aR1 antagonists.
Methodology:
-
Animal Model: Wild-type or, preferably, human C5aR1 knock-in mice are used.
-
Compound Administration: this compound is administered orally at various doses and time points before the C5a challenge.
-
C5a Challenge: Recombinant C5a is administered intravenously to induce a systemic inflammatory response, including the mobilization of neutrophils from the bone marrow.
-
Blood Sampling: Blood samples are collected at baseline and at time points after the C5a challenge.
-
Analysis: Neutrophil counts in the blood are determined using flow cytometry. The ability of this compound to inhibit C5a-induced neutrophilia is quantified.
Conclusion
This compound (avacopan, CCX168) is a well-characterized, potent, and highly selective oral antagonist of the pro-inflammatory C5aR1 receptor. Its mechanism of action is centered on blocking C5a-driven inflammatory pathways, which has translated into significant clinical benefit in the treatment of ANCA-associated vasculitis. It is crucial for drug development professionals and researchers to recognize its selectivity for C5aR1 and its lack of activity at C5aR2. The biology of C5aR2 remains an area of active investigation, with its role as a modulator of inflammation presenting potential for future therapeutic targeting. However, this compound's established efficacy and safety profile are attributed solely to its antagonism of C5aR1. This technical guide provides the foundational data and methodologies for understanding and further investigating this important therapeutic agent.
References
- 1. [PDF] Characterization of Pharmacologic and Pharmacokinetic Properties of CCX168, a Potent and Selective Orally Administered Complement 5a Receptor Inhibitor, Based on Preclinical Evaluation and Randomized Phase 1 Clinical Study | Semantic Scholar [semanticscholar.org]
- 2. Characterization of Pharmacologic and Pharmacokinetic Properties of CCX168, a Potent and Selective Orally Administered Complement 5a Receptor Inhibitor, Based on Preclinical Evaluation and Randomized Phase 1 Clinical Study - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Downstream Signaling Pathways Affected by Zoracopan: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zoracopan (also known as iptacopan or CCX168) is a first-in-class, oral, small-molecule inhibitor of complement Factor B. By specifically targeting Factor B, this compound potently and selectively inhibits the alternative pathway (AP) of the complement system, a key driver of inflammation in a range of complement-mediated diseases. This technical guide provides a comprehensive overview of the downstream signaling pathways affected by this compound, presenting quantitative data from preclinical and clinical studies, detailed experimental protocols for key assays, and visualizations of the relevant biological pathways and experimental workflows.
Mechanism of Action
This compound exerts its therapeutic effect by binding with high affinity to Factor B, a serine protease that is essential for the formation of the AP C3 and C5 convertases. The binding of this compound to Factor B prevents its interaction with C3b, thereby blocking the formation of the C3 convertase (C3bBb) and inhibiting the amplification loop of the alternative pathway. This targeted inhibition leads to a significant reduction in the generation of downstream complement effectors, including the anaphylatoxin C5a and the membrane attack complex (MAC), sC5b-9.
Quantitative Data on this compound's Effects
The inhibitory activity of this compound and its impact on downstream complement biomarkers have been quantified in various studies. The following tables summarize key quantitative data.
| Parameter | Value | Cell/System | Reference |
| Factor B Binding Affinity (Kd) | Not explicitly found, but described as high-affinity binding. | Purified Human Factor B | [1] |
| C5aR Binding Inhibition (IC50) | 0.1 nM | U937 cells | |
| C5a-mediated Chemotaxis Inhibition (A2) | 0.2 nM | U937 cells |
Table 1: Preclinical Inhibitory Activity of this compound (CCX168)
| Biomarker | Iptacopan Dose | EC90 Value (ng/mL) | Patient Population | Reference |
| Plasma Bb | 200 mg bid | 521 (90% CI: 268, 912) | PNH, C3G, or IgAN | [2] |
| sC5b-9 | 200 mg bid | 682 (90% CI: 503, 894) | PNH, C3G, or IgAN | [2] |
Table 2: Clinical Pharmacodynamic Activity of Iptacopan (this compound)
| Biomarker | Treatment Group | Baseline (Mean) | Change from Baseline at 6 Months (Mean) | Reference |
| Serum C3 | Iptacopan | Significant Increase | ||
| Plasma sC5b-9 | Iptacopan | Significant Reduction |
Table 3: Effect of Iptacopan on Complement Biomarkers in the APPEAR-C3G Study
| Biomarker | Treatment | Effect | Reference |
| CD11b Upregulation | 30 mg CCX168 bid | ≥94% blockade of C5a-induced upregulation | Circulating neutrophils in healthy volunteers |
Table 4: Effect of this compound (CCX168) on a Neutrophil Activation Marker
Downstream Signaling Pathways
This compound's inhibition of Factor B has profound effects on the downstream signaling pathways of the complement system and subsequent inflammatory responses.
The Alternative Complement Pathway
The primary pathway affected by this compound is the alternative complement pathway. By inhibiting Factor B, this compound prevents the formation of the AP C3 convertase (C3bBb) and C5 convertase (C3bBbC3b). This leads to a reduction in the cleavage of C3 and C5, and consequently, a decrease in the generation of the anaphylatoxins C3a and C5a, and the terminal complement complex (TCC) or membrane attack complex (MAC), sC5b-9.
Caption: Inhibition of the Alternative Complement Pathway by this compound.
C5aR-Mediated Signaling and Neutrophil Activation
C5a is a potent anaphylatoxin and chemoattractant that signals through the C5a receptor (C5aR) on various immune cells, particularly neutrophils. Activation of C5aR triggers a cascade of intracellular events leading to neutrophil activation, chemotaxis, degranulation, and the production of reactive oxygen species (ROS) and inflammatory cytokines. By reducing C5a levels, this compound indirectly attenuates these pro-inflammatory responses. A key marker of neutrophil activation, the upregulation of the adhesion molecule CD11b, is significantly blocked by this compound.
Caption: Downstream effects of this compound on C5aR signaling in neutrophils.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the investigation of this compound's effects.
Wieslab® Alternative Pathway Complement Functional Assay
This ELISA-based assay measures the functional activity of the alternative complement pathway.
Principle: The wells of a microtiter plate are coated with activators of the alternative pathway. When serum is added, the alternative pathway is activated, leading to the formation of the C5b-9 complex (MAC). The amount of C5b-9 formed is detected using a specific alkaline phosphatase-conjugated antibody against a neoantigen exposed on C5b-9. The enzyme activity is proportional to the functional activity of the alternative pathway.
Protocol:
-
Sample Preparation: Dilute patient serum 1/18 in the provided Diluent AP.
-
Incubation: Add 100 µL of diluted serum, positive control, negative control, and blank (Diluent AP) to the appropriate wells of the coated microtiter plate. Incubate for 60-70 minutes at 37°C.
-
Washing: Empty the wells and wash three times with 300 µL of washing solution per well.
-
Conjugate Addition: Add 100 µL of the alkaline phosphatase-conjugated anti-C5b-9 antibody to each well and incubate.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add 100 µL of substrate solution to each well and incubate for 30 minutes at room temperature.
-
Measurement: Read the absorbance at 405 nm using a microplate reader. The complement activity is calculated relative to the positive and negative controls.
sC5b-9 (Terminal Complement Complex) ELISA
This sandwich ELISA quantifies the concentration of the soluble terminal complement complex (sC5b-9) in plasma or serum.
Principle: A microtiter plate is pre-coated with a monoclonal antibody specific for a neoantigen on the C5b-9 complex. Samples and standards are added to the wells, and any sC5b-9 present is captured by the antibody. A second, biotinylated antibody specific for a different epitope on the complex is then added, followed by streptavidin-horseradish peroxidase (HRP). The amount of bound enzyme is detected by the addition of a substrate, and the color development is proportional to the concentration of sC5b-9.
Protocol:
-
Sample and Standard Preparation: Prepare a standard curve using the provided sC5b-9 standard. Dilute patient plasma or serum samples as required.
-
Incubation: Add 100 µL of standards and samples to the wells of the pre-coated microtiter plate and incubate for 80 minutes at 37°C.
-
Washing: Aspirate the liquid from each well and wash three times with 1x Wash Buffer.
-
Biotinylated Antibody Addition: Add 100 µL of Biotinylated Antibody Working Solution to each well and incubate for 50 minutes at 37°C.
-
Washing: Repeat the washing step.
-
Streptavidin-HRP Addition: Add 100 µL of Streptavidin-HRP Working Solution to each well and incubate for 50 minutes at 37°C.
-
Washing: Repeat the washing step five times.
-
Substrate Addition: Add 90 µL of TMB Substrate Solution to each well and incubate for 20 minutes at 37°C in the dark.
-
Stopping Reaction: Add 50 µL of Stop Reagent to each well.
-
Measurement: Read the absorbance at 450 nm using a microplate reader. Calculate the sC5b-9 concentration in the samples by interpolating from the standard curve.
Factor B Enzymatic Assay
This assay measures the enzymatic activity of Factor B and can be adapted to assess the inhibitory potential of compounds like this compound.
Principle: The assay utilizes a chromogenic substrate that is cleaved by the active form of Factor B (Bb). The rate of cleavage, measured by the change in absorbance over time, is proportional to the enzymatic activity of Factor B.
Protocol:
-
Reagent Preparation: Prepare a reaction buffer (e.g., Tris-HCl with MgCl2). Prepare solutions of purified Factor B, Factor D, C3b, and the chromogenic substrate.
-
Inhibitor Preparation: Prepare serial dilutions of this compound.
-
Reaction Initiation: In a microplate, combine Factor B, C3b, and this compound (or vehicle control) and pre-incubate. Initiate the reaction by adding Factor D and the chromogenic substrate.
-
Measurement: Monitor the change in absorbance at the appropriate wavelength (e.g., 405 nm) over time using a microplate reader in kinetic mode.
-
Data Analysis: Calculate the initial reaction velocity (V0) for each concentration of this compound. Plot V0 against the inhibitor concentration to determine the IC50 value.
Flow Cytometry for CD11b Expression on Neutrophils
This method quantifies the surface expression of the activation marker CD11b on neutrophils.
Principle: Whole blood is incubated with a fluorescently labeled monoclonal antibody specific for CD11b. After red blood cell lysis, the fluorescence intensity of the neutrophil population is measured by flow cytometry, which is proportional to the level of CD11b expression.
Protocol:
-
Sample Collection: Collect whole blood in EDTA-containing tubes.
-
Stimulation (Optional): To assess the effect of an inhibitor, pre-incubate the blood with this compound or vehicle, followed by stimulation with a C5a-containing agonist.
-
Antibody Staining: Add a saturating concentration of a fluorochrome-conjugated anti-CD11b antibody to the blood sample and incubate for 30 minutes at 4°C in the dark. An isotype control antibody should be used in a separate tube.
-
Red Blood Cell Lysis: Add a commercial FACS lysing solution to lyse the red blood cells.
-
Washing: Centrifuge the cells and wash with a suitable buffer (e.g., PBS with BSA).
-
Acquisition: Resuspend the cells in buffer and acquire the data on a flow cytometer. Gate on the neutrophil population based on their forward and side scatter characteristics.
-
Data Analysis: Determine the mean fluorescence intensity (MFI) of the CD11b staining for the neutrophil population. Compare the MFI of treated samples to controls.
Caption: Workflow for measuring CD11b expression on neutrophils.
Conclusion
This compound is a potent and selective inhibitor of the alternative complement pathway, acting directly on Factor B. This mechanism leads to a significant reduction in the generation of key downstream effectors of the complement cascade, including C5a and sC5b-9. The attenuation of C5a-mediated signaling results in decreased neutrophil activation and trafficking, which are central to the inflammatory processes in many complement-driven diseases. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and clinicians working to further understand and apply the therapeutic potential of this compound.
References
The Discovery and Development of Zoracopan: A C5a Receptor Antagonist for ANCA-Associated Vasculitis
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Zoracopan (formerly CCX168, marketed as Tavneos®) is a first-in-class, orally administered selective antagonist of the human complement 5a receptor (C5aR). Its development represents a significant advancement in the treatment of ANCA-associated vasculitis (AAV), a group of rare and severe autoimmune diseases characterized by inflammation of small blood vessels. By targeting a key driver of the inflammatory cascade, this compound offers a novel, steroid-sparing therapeutic option for patients. This technical guide provides an in-depth overview of the discovery, preclinical development, and clinical evaluation of this compound, with a focus on its mechanism of action, key experimental data, and the methodologies employed in its research.
The Discovery of this compound: A Medicinal Chemistry Approach
The discovery of this compound by ChemoCentryx was the result of a focused medicinal chemistry effort to identify potent and selective small-molecule antagonists of the C5a receptor.[1] The development of small molecule C5aR antagonists had been a long-standing challenge in the field.[2] The researchers at ChemoCentryx successfully applied their proprietary drug discovery technologies to design and optimize a novel chemical scaffold with desirable pharmacological properties.[1]
The lead optimization process involved systematic modifications of the initial hit compounds to improve their potency, selectivity, and pharmacokinetic profile. While a detailed structure-activity relationship (SAR) study for this compound's discovery is not publicly detailed, the process likely involved iterative cycles of chemical synthesis and biological testing to identify key structural motifs responsible for high-affinity binding to C5aR and potent antagonism of its signaling. This effort led to the identification of this compound as a clinical candidate with high potency, selectivity, and favorable oral bioavailability.
Mechanism of Action: Targeting the C5a-C5aR Axis
In ANCA-associated vasculitis, autoantibodies (ANCAs) against neutrophil proteins, such as myeloperoxidase (MPO) and proteinase 3 (PR3), trigger neutrophil activation. This activation is significantly amplified by the complement system, specifically through the generation of the potent anaphylatoxin C5a.[3] C5a binds to its receptor, C5aR (also known as CD88), on the surface of neutrophils, leading to a cascade of pro-inflammatory events.[4] This includes neutrophil chemotaxis, adhesion to the endothelium, degranulation, and the production of reactive oxygen species (ROS), all contributing to the vascular inflammation and damage characteristic of AAV.
This compound acts as a selective and competitive antagonist of C5aR. By binding to the receptor, it prevents the binding of C5a and the subsequent initiation of downstream signaling pathways. This disruption of the C5a-C5aR axis is a key mechanism in reducing the neutrophil-mediated inflammation that drives AAV.
C5a Receptor Signaling Pathway in Neutrophils
The binding of C5a to C5aR on neutrophils activates a complex network of intracellular signaling pathways, ultimately leading to the cellular responses that mediate inflammation. The diagram below illustrates the key components of this signaling cascade.
References
- 1. ChemoCentryx Initiates Phase II Clinical Trial for CCX168, a Novel Small Molecule C5aR Antagonist for the Treatment of Vasculitis [prnewswire.com]
- 2. Characterization of Pharmacologic and Pharmacokinetic Properties of CCX168, a Potent and Selective Orally Administered Complement 5a Receptor Inhibitor, Based on Preclinical Evaluation and Randomized Phase 1 Clinical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. C5a receptor - Wikipedia [en.wikipedia.org]
Zoracopan: A Technical Guide to its Physicochemical Properties for Experimental Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zoracopan (also known as ALXN2080) is a potent and selective small molecule inhibitor of the complement C5a receptor 1 (C5aR1). As a key mediator of inflammatory responses, the C5a-C5aR1 axis is a critical target in a variety of inflammatory and autoimmune diseases. This technical guide provides an in-depth overview of the known physicochemical properties of this compound, offering a valuable resource for researchers designing and conducting experiments with this compound. The information herein is intended to support rational experimental design, from formulation and handling to analytical method development and interpretation of biological data.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of a compound is fundamental to its successful application in research and development. The following table summarizes the key physicochemical data currently available for this compound. It is important to note that while some of these properties have been computationally predicted, experimental data for several parameters are not yet publicly available.
| Property | Value | Source |
| Molecular Formula | C₃₁H₃₁BrN₆O₃ | [1][2] |
| Molecular Weight | 615.52 g/mol | [1][2] |
| CAS Number | 2243483-63-6 | [1] |
| logP (computed) | 4.6 | |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| pKa | Not available | |
| Solubility | Soluble in DMSO. For in vivo studies, soluble in a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline (≥ 2.5 mg/mL) and in a mixture of 10% DMSO and 90% corn oil (≥ 2.5 mg/mL). | |
| Appearance | Not available | |
| Storage | Store at -20°C for the short term and -80°C for the long term. |
Mechanism of Action and Signaling Pathway
This compound exerts its therapeutic effect by acting as an antagonist of the C5a receptor 1 (C5aR1), a G protein-coupled receptor (GPCR). The binding of the anaphylatoxin C5a to C5aR1 on immune cells, such as neutrophils and macrophages, triggers a cascade of intracellular signaling events that lead to a pro-inflammatory response. This compound blocks this interaction, thereby inhibiting the downstream signaling pathways.
The C5aR1 signaling pathway is complex and involves multiple downstream effectors. Upon C5a binding, C5aR1 couples to inhibitory G proteins (Gαi), leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. Furthermore, the βγ subunits of the G protein can activate other signaling molecules, including phosphoinositide 3-kinase (PI3K) and phospholipase C (PLC). Activation of these pathways ultimately results in the activation of key transcription factors, such as nuclear factor-kappa B (NF-κB), and protein kinases like mitogen-activated protein kinases (MAPK), including ERK1/2. These signaling events culminate in various cellular responses, including chemotaxis, degranulation, and the production of pro-inflammatory cytokines.
Experimental Protocols
The following sections provide generalized experimental protocols that can serve as a starting point for working with this compound. These protocols are based on standard methodologies for small molecule drugs and should be optimized for specific experimental needs.
Preparation of Stock Solutions and Formulations
A critical first step in any experiment is the proper preparation of the compound. The choice of solvent and formulation can significantly impact the outcome of in vitro and in vivo studies.
Protocol:
-
Stock Solution Preparation:
-
Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous dimethyl sulfoxide (DMSO) to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming or sonication may be used to aid dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solutions at -80°C for long-term storage.
-
-
In Vivo Formulation (Aqueous-based):
-
Begin with the prepared DMSO stock solution of this compound.
-
In a sterile tube, add the required volume of PEG300 to the DMSO stock and mix well.
-
Add Tween-80 to the mixture and vortex to ensure homogeneity.
-
Finally, add saline to the desired final volume and mix thoroughly.
-
A typical final solvent composition is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
This formulation should be prepared fresh before each experiment.
-
High-Performance Liquid Chromatography (HPLC) for Purification and Analysis
HPLC is a fundamental technique for the purification and analytical characterization of small molecules like this compound. The following provides a general reversed-phase HPLC (RP-HPLC) method that can be adapted for this compound.
Protocol:
-
Sample Preparation:
-
Dissolve the crude or synthesized this compound in a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter before injection.
-
-
Chromatographic Conditions (Starting Point):
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) or Formic acid in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) or Formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by UV-Vis spectral analysis of this compound (typically between 220-350 nm).
-
Injection Volume: 10-20 µL.
-
-
Method Optimization:
-
Adjust the gradient slope and duration to achieve optimal separation of this compound from any impurities.
-
The choice of acidic modifier (TFA or formic acid) can influence peak shape and retention time.
-
For preparative purification, the method can be scaled up to a larger diameter column with a higher flow rate.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for confirming the chemical structure of this compound.
Protocol:
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of purified this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). The choice of solvent will depend on the solubility of the compound.
-
Transfer the solution to a standard 5 mm NMR tube.
-
-
NMR Experiments:
-
¹H NMR: Acquire a standard one-dimensional proton NMR spectrum to observe the chemical shifts, coupling constants, and integration of the proton signals.
-
¹³C NMR: Acquire a one-dimensional carbon NMR spectrum to identify the number and types of carbon atoms in the molecule.
-
2D NMR (COSY, HSQC, HMBC): Perform two-dimensional NMR experiments to establish connectivity between protons (COSY), directly bonded proton-carbon pairs (HSQC), and long-range proton-carbon correlations (HMBC). These experiments are crucial for unambiguous assignment of all proton and carbon signals and confirmation of the molecular structure.
-
Mass Spectrometry (MS) for Molecular Weight Confirmation and Purity Assessment
Mass spectrometry is used to determine the precise molecular weight of this compound and to assess its purity.
Protocol:
-
Sample Preparation:
-
Prepare a dilute solution of this compound (typically 1-10 µg/mL) in a solvent compatible with the ionization source (e.g., methanol or acetonitrile with 0.1% formic acid).
-
-
Mass Spectrometry Analysis:
-
Ionization Source: Electrospray ionization (ESI) is a common choice for molecules like this compound.
-
Mass Analyzer: A high-resolution mass spectrometer (e.g., Orbitrap or TOF) is recommended for accurate mass measurement.
-
Acquisition Mode: Acquire spectra in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Tandem MS (MS/MS): To gain further structural information, perform fragmentation of the parent ion. The resulting fragmentation pattern can be used to confirm the structure of different parts of the molecule.
-
Conclusion
This technical guide provides a foundational understanding of the physicochemical properties of this compound, its mechanism of action, and generalized protocols for its experimental use. While specific experimental data for some parameters remain to be published, the information and methodologies presented here offer a solid starting point for researchers. As with any experimental work, it is crucial to optimize these protocols for the specific requirements of the study at hand. The continued investigation of this compound holds significant promise for the development of novel therapies for a range of inflammatory diseases.
References
The Nexus of C5aR Blockade: A Technical Guide to the Pharmacokinetics and Pharmacodynamics of Zoracopan
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Zoracopan (formerly CCX168, marketed as Tavneos®) is a first-in-class, orally administered, selective antagonist of the human complement 5a receptor (C5aR1). Its development and approval for the treatment of anti-neutrophil cytoplasmic autoantibody (ANCA)-associated vasculitis (AAV) represents a paradigm shift, offering a targeted, steroid-sparing therapeutic strategy. This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound, integrating data from pivotal preclinical and clinical studies. Detailed experimental methodologies, quantitative data summaries, and visualizations of key pathways are presented to facilitate a deeper understanding of this novel immunomodulatory agent.
Pharmacodynamics: Mechanism of Action and In Vitro/Ex Vivo Activity
This compound exerts its therapeutic effect by potently and selectively inhibiting the interaction of the pro-inflammatory anaphylatoxin C5a with its receptor, C5aR1 (CD88), on the surface of immune cells, particularly neutrophils.[1][2] This blockade disrupts a critical amplification loop in the pathogenesis of AAV, where ANCA-induced neutrophil activation leads to complement activation and C5a generation, which in turn primes more neutrophils for ANCA-mediated activation and recruitment to vessel walls, causing inflammation and damage.[3]
C5aR1 Signaling Pathway
The binding of C5a to C5aR1, a G-protein coupled receptor, triggers a cascade of intracellular signaling events culminating in neutrophil activation, chemotaxis, degranulation, and the production of reactive oxygen species (ROS). This compound, by competitively inhibiting this initial binding, attenuates these downstream inflammatory responses.
In Vitro and Ex Vivo Potency
This compound has demonstrated potent inhibition of C5a-mediated neutrophil responses in a variety of in vitro and ex vivo assays.
| Parameter | Assay System | Potency (IC50 / A2) | Reference(s) |
| C5a Binding Inhibition | U937 cells (human myeloid cell line) | 0.1 nM (IC50) | [4] |
| Isolated human neutrophils | 0.2 nM (IC50) | [4] | |
| Calcium Mobilization | U937 cells | 0.1 nM (A2) | |
| Isolated human neutrophils | 0.2 nM (IC50) | ||
| Chemotaxis | U937 cells | 0.2 nM (A2) | |
| Human whole blood | 1.7 nM (A2) | ||
| CD11b Upregulation | Human whole blood | 3.0 nM (A2) |
Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion
This compound exhibits dose-dependent pharmacokinetics and is characterized by rapid oral absorption, high plasma protein binding, and extensive metabolism primarily via CYP3A4.
Absorption and Distribution
Following oral administration, this compound is rapidly absorbed, with peak plasma concentrations (Tmax) typically observed within 1 to 2 hours under fasting conditions. Administration with a high-fat meal increases the area under the curve (AUC) by approximately 72% and delays Tmax by about 4 hours, indicating a significant food effect. This compound has a large apparent volume of distribution of 345 L. Both this compound and its major active metabolite, M1, are more than 99.9% bound to plasma proteins.
Metabolism and Excretion
This compound is primarily metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme system. The major circulating metabolite, M1 (a mono-hydroxylated form), accounts for approximately 12% of the total drug-related exposure in plasma and possesses similar antagonistic activity at the C5aR to the parent compound.
Elimination is predominantly through the feces, with approximately 77% of a radiolabeled dose recovered in feces (7% as unchanged drug) and about 10% in the urine (<0.1% as unchanged drug). The mean elimination half-life after a single 30 mg dose with food is approximately 97.6 hours for this compound and 55.6 hours for the M1 metabolite.
Pharmacokinetic Parameters
The following tables summarize key pharmacokinetic parameters of this compound from clinical studies in healthy volunteers and patients with ANCA-associated vasculitis.
Table 2.1: Single-Dose Pharmacokinetics in Healthy Volunteers
| Dose | Condition | Cmax (nM) | Tmax (h) | Half-life (h) | Reference(s) |
| 100 mg | Fasting | 340 | 1-2 | 64 |
Table 2.2: Steady-State Pharmacokinetics in AAV Patients (30 mg Twice Daily)
| Parameter | Value (mean ± SD) | Reference(s) |
| Cmax | 349 ± 169 ng/mL | |
| AUC0-12hr | 3466 ± 1921 ng*h/mL | |
| Time to Steady State | ~13 weeks | |
| Accumulation | ~4-fold |
Drug-Drug Interactions
Given its primary metabolism by CYP3A4, co-administration of this compound with strong inhibitors or inducers of this enzyme significantly alters its pharmacokinetics.
Table 2.3: Effect of CYP3A4 Modulators on this compound Pharmacokinetics
| Co-administered Drug | Effect on this compound AUC | Recommended Dose Adjustment | Reference(s) |
| Strong CYP3A4 Inhibitors (e.g., itraconazole) | Increased | Reduce this compound to 30 mg once daily | |
| Strong/Moderate CYP3A4 Inducers (e.g., rifampin) | Decreased | Avoid co-administration |
Clinical Pharmacodynamics and Efficacy
The clinical development of this compound has focused on its ability to replace or significantly reduce the need for glucocorticoids in the treatment of AAV, thereby mitigating the substantial toxicity associated with long-term steroid use.
Target Engagement and Dose Selection
In a Phase 1 study, a 30 mg twice-daily dose of this compound was shown to block the C5a-induced upregulation of CD11b on circulating neutrophils by 94% or greater throughout the day, demonstrating near-complete and sustained target engagement. This dose was selected for subsequent Phase 2 and 3 clinical trials.
Pivotal Clinical Trial Efficacy (ADVOCATE Trial)
The Phase 3 ADVOCATE trial was a randomized, double-blind, active-controlled study that compared this compound (30 mg twice daily) to a tapering regimen of prednisone in patients with AAV who were also receiving standard immunosuppressive therapy (rituximab or cyclophosphamide followed by azathioprine).
Table 3.1: Key Efficacy Endpoints from the ADVOCATE Trial
| Endpoint | This compound Group (n=166) | Prednisone Group (n=165) | Statistical Significance | Reference(s) |
| Remission at Week 26* | 72.3% | 70.1% | Non-inferiority met | |
| Sustained Remission at Week 52** | 65.7% | 54.9% | Superiority met |
*Remission defined as a Birmingham Vasculitis Activity Score (BVAS) of 0 and no glucocorticoid use for AAV in the 4 weeks preceding week 26. **Sustained remission defined as remission at both week 26 and week 52.
Experimental Protocols
This section provides an overview of the key methodologies employed in the clinical development of this compound to assess its pharmacokinetic and pharmacodynamic properties.
Pharmacokinetic Analysis
Objective: To quantify the concentration of this compound and its major metabolite, M1, in human plasma.
Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Sample Preparation: Plasma samples are subjected to protein precipitation using acetonitrile containing an internal standard (e.g., [2H4]-Zoracopan).
-
Chromatographic Separation: The supernatant is injected onto a reverse-phase C18 column (e.g., Accurore® C18, 2.1 × 50 mm, 2.6 µm) and eluted using a gradient mobile phase consisting of acetonitrile and water, both containing 0.1% formic acid.
-
Mass Spectrometric Detection: Detection is performed using a triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive ion mode. Multiple reaction monitoring (MRM) is used to detect specific precursor-to-product ion transitions for this compound, M1, and the internal standard.
-
Quantification: A calibration curve is generated using standards of known concentrations, and the concentrations in the study samples are determined by interpolation. The linear range of this method is typically 10 to 800 ng/mL.
Pharmacodynamic Assessment: Neutrophil CD11b Upregulation
Objective: To measure the inhibitory effect of this compound on C5a-induced upregulation of the activation marker CD11b on the surface of neutrophils in whole blood.
Methodology: Flow Cytometry
-
Blood Collection: Whole blood is collected from subjects into heparinized tubes.
-
Ex Vivo Stimulation: Aliquots of whole blood are incubated with this compound or vehicle control, followed by stimulation with a C5a concentration known to induce submaximal CD11b upregulation. An unstimulated control is also included.
-
Immunostaining: Following stimulation, red blood cells are lysed, and the remaining leukocytes are stained with fluorescently-labeled monoclonal antibodies against CD11b and a neutrophil-specific marker (e.g., CD16).
-
Flow Cytometric Analysis: Samples are acquired on a flow cytometer. The neutrophil population is identified based on its forward and side scatter characteristics and expression of the neutrophil-specific marker. The median fluorescence intensity (MFI) of CD11b on the neutrophil population is quantified.
-
Data Analysis: The percent inhibition of C5a-induced CD11b upregulation by this compound is calculated relative to the vehicle control.
Clinical Efficacy Assessment
Objective: To assess the clinical efficacy of this compound in inducing and sustaining remission in patients with AAV.
Methodology: Birmingham Vasculitis Activity Score (BVAS)
-
The BVAS is a validated clinical tool used to provide a numerical score of disease activity in vasculitis.
-
It consists of a checklist of 56 clinical and laboratory features across 9 organ systems.
-
Features are only scored if they are attributable to active vasculitis.
-
A BVAS of 0 indicates clinical remission. The assessment is performed by a trained clinician at specified time points during the clinical trial.
Methodology: Urinary Albumin-to-Creatinine Ratio (uACR)
-
uACR is a key marker of kidney damage in AAV.
-
A spot urine sample is collected from the patient.
-
The concentrations of albumin and creatinine in the urine are measured using standard laboratory techniques (e.g., immunoturbidimetry for albumin and an enzymatic method for creatinine).
-
The uACR is calculated by dividing the albumin concentration (in milligrams) by the creatinine concentration (in grams).
Conclusion
This compound is a potent and selective C5aR1 antagonist with a well-characterized pharmacokinetic and pharmacodynamic profile. Its mechanism of action directly targets a key inflammatory pathway in ANCA-associated vasculitis. Clinical trials have demonstrated that this compound is an effective steroid-sparing therapy, achieving non-inferiority to prednisone for inducing remission and superiority for sustaining remission, thereby offering a significant therapeutic advantage by reducing the burden of glucocorticoid-related toxicity. The methodologies outlined in this guide provide a framework for the continued investigation and understanding of this compound and other C5aR-targeted therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. patientworthy.com [patientworthy.com]
- 4. Characterization of Pharmacologic and Pharmacokinetic Properties of CCX168, a Potent and Selective Orally Administered Complement 5a Receptor Inhibitor, Based on Preclinical Evaluation and Randomized Phase 1 Clinical Study - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Complement Factor D in Inflammation and its Inhibition by Zoracopan: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The complement system, a crucial component of innate immunity, plays a dual role in host defense and the inflammatory response. Dysregulation of the alternative pathway (AP) of the complement cascade is implicated in the pathophysiology of numerous inflammatory and autoimmune diseases. Complement factor D (FD), a serine protease, is the rate-limiting enzyme of the AP, making it a prime therapeutic target. This technical guide provides a comprehensive overview of the role of Factor D in inflammation and the mechanism of its inhibition by Zoracopan (danicopan/ACH-4471), a first-in-class, oral, small-molecule Factor D inhibitor. This document details the underlying biological pathways, experimental methodologies for assessing pathway activity and inhibitor efficacy, and a summary of the preclinical and clinical data for this compound.
The Critical Role of Complement Factor D in the Alternative Pathway and Inflammation
The complement system can be activated through three pathways: the classical, lectin, and alternative pathways, all converging at the cleavage of C3. The alternative pathway is unique in that it is continuously active at a low level through a process known as "tick-over," providing constant surveillance for pathogens.[1]
The Alternative Pathway Activation Cascade
The activation of the AP is initiated by the spontaneous hydrolysis of C3 to C3(H₂O).[1] Factor B (FB) binds to C3(H₂O) or to C3b deposited on a surface, forming the C3(H₂O)B or C3bB proconvertase. It is at this critical juncture that Factor D exerts its function. Factor D, a highly specific serine protease, is the rate-limiting enzyme in the AP.[1][2] It cleaves FB within the proconvertase complex into two fragments: Ba and Bb. The Bb fragment remains associated with C3(H₂O) or C3b to form the active C3 convertases, C3(H₂O)Bb and C3bBb, respectively.[3]
These C3 convertases then cleave numerous C3 molecules into C3a and C3b. C3a is a potent anaphylatoxin that promotes inflammation, while C3b opsonizes pathogens for phagocytosis and participates in the formation of more C3 convertase, creating a powerful amplification loop. This amplification is a key feature of the complement system, and because the classical and lectin pathways also utilize this AP amplification loop, Factor D influences their outcomes as well.
Factor D and Inflammation
The cleavage products generated through the alternative pathway, particularly C3a and C5a (produced downstream), are potent inflammatory mediators. They recruit and activate immune cells such as neutrophils and macrophages, increase vascular permeability, and induce the release of pro-inflammatory cytokines. Uncontrolled activation of the AP can lead to excessive inflammation and tissue damage, contributing to the pathogenesis of a wide range of diseases, including paroxysmal nocturnal hemoglobinuria (PNH), C3 glomerulopathy (C3G), and age-related macular degeneration.
This compound: A Targeted Inhibitor of Factor D
This compound (danicopan/ACH-4471) is a first-in-class, orally bioavailable, small-molecule inhibitor that selectively targets Factor D. By binding to Factor D, this compound blocks its proteolytic activity, thereby preventing the cleavage of Factor B. This inhibition occurs at the initial and amplification steps of the alternative pathway, effectively shutting down the cascade.
Mechanism of Inhibition
This compound acts as a reversible inhibitor of Factor D. It binds with high affinity to the active site of the enzyme, preventing it from interacting with its substrate, the Factor B component of the C3bB complex. This targeted inhibition is highly specific to the alternative pathway, leaving the classical and lectin pathways of complement activation intact, which may reduce the risk of infection compared to broader complement inhibitors.
Preclinical and Clinical Data for this compound
Preclinical studies have demonstrated the potent and selective inhibitory activity of this compound.
| Parameter | Value | Reference |
| Binding Affinity (Kd) to human Factor D | 0.54 nM | |
| IC50 for Factor D proteolytic activity (vs. C3bB) | 0.015 µM (15 nM) | |
| IC50 for AP-mediated hemolysis (PNH erythrocytes) | 0.0040 - 0.027 µM (4.0 - 27 nM) |
This compound has been extensively studied in patients with PNH, a rare blood disorder characterized by complement-mediated hemolysis. The pivotal Phase III ALPHA trial evaluated this compound as an add-on therapy to C5 inhibitors in patients with clinically significant extravascular hemolysis.
| Endpoint (at 12 weeks) | This compound + C5i (n=42) | Placebo + C5i (n=21) | P-value | Reference |
| Change in Hemoglobin (g/dL), LSM (95% CI) | 2.94 (2.52 to 3.36) | 0.50 (-0.13 to 1.12) | <0.0001 | |
| Patients with ≥2 g/dL Hb increase without transfusions | 59.5% | 0% | <0.0001 | |
| Transfusion Avoidance | 83% | 48% | <0.001 | |
| Change in FACIT-Fatigue Score, LSM | 10.6 | 3.9 | <0.001 |
LSM: Least Squares Mean; CI: Confidence Interval; FACIT-Fatigue: Functional Assessment of Chronic Illness Therapy-Fatigue
Phase 2 studies of this compound in patients with C3G showed a favorable safety profile but did not consistently achieve optimal systemic concentrations for complete and sustained AP inhibition, leading to limited clinical efficacy in this patient population.
Experimental Protocols
Factor D Enzymatic Activity Assay
This assay measures the ability of an inhibitor to block the enzymatic activity of Factor D.
Materials:
-
Purified human Factor D
-
Purified human Factor B
-
Purified human C3b
-
Assay Buffer: Tris-buffered saline (e.g., 50 mM Tris, 100 mM NaCl, pH 7.4) with 5 mM MgCl₂
-
This compound or other test compounds
-
SDS-PAGE gels and reagents
-
Densitometer
Protocol:
-
Prepare the C3bB substrate by incubating purified C3b and Factor B at a slight molar excess of C3b (e.g., 1.3 µM C3b and 1.1 µM Factor B) in assay buffer at 37°C for 15 minutes.
-
Prepare serial dilutions of this compound in assay buffer.
-
In a microplate, combine a fixed concentration of Factor D (e.g., 0.25 nM) with the various concentrations of this compound and pre-incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding the C3bB substrate to each well.
-
Incubate the reaction at 37°C.
-
At various time points, stop the reaction by adding SDS-PAGE loading buffer with a reducing agent.
-
Analyze the samples by SDS-PAGE to separate the Factor B cleavage product, Bb.
-
Visualize the protein bands by staining (e.g., Coomassie Blue).
-
Quantify the intensity of the Bb band using densitometry.
-
Calculate the rate of Bb formation at each inhibitor concentration and determine the IC50 value.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is used to determine the binding affinity and kinetics (kon and koff) of this compound to Factor D.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Immobilization reagents (e.g., NHS, EDC, ethanolamine)
-
Purified human Factor D (ligand)
-
This compound (analyte)
-
Running buffer (e.g., HBS-EP+)
Protocol:
-
Ligand Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Activate the carboxymethylated dextran surface of the sensor chip with a mixture of NHS and EDC.
-
Inject a solution of Factor D in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 5.0) to covalently immobilize it to the chip surface via amine coupling.
-
Deactivate any remaining active esters with ethanolamine.
-
-
Analyte Binding:
-
Prepare a series of dilutions of this compound in running buffer.
-
Inject the this compound solutions over the Factor D-immobilized surface at a constant flow rate, followed by a dissociation phase with running buffer alone.
-
A reference flow cell without immobilized Factor D should be used to subtract non-specific binding.
-
-
Data Analysis:
-
The binding events are recorded in a sensorgram, which plots the response units (RU) over time.
-
Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).
-
Alternative Pathway Hemolytic Assay (APH50)
This functional assay measures the activity of the alternative complement pathway in serum and its inhibition by compounds like this compound.
Materials:
-
Human serum
-
Rabbit red blood cells (rRBCs)
-
GVB-Mg-EGTA buffer (Gelatin Veronal Buffer with Mg²⁺ and EGTA to block the classical pathway)
-
This compound or other test compounds
-
Spectrophotometer
Protocol:
-
Wash rRBCs with GVB-Mg-EGTA buffer and resuspend to a standardized concentration.
-
Prepare serial dilutions of human serum in GVB-Mg-EGTA buffer.
-
In a microplate, mix the serum dilutions with a fixed concentration of this compound or vehicle control.
-
Add the rRBC suspension to each well.
-
Incubate the plate at 37°C for 30-60 minutes to allow for complement-mediated lysis.
-
Pellet the remaining intact rRBCs by centrifugation.
-
Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at 415 nm.
-
Controls for 0% lysis (buffer only) and 100% lysis (water) are included.
-
Calculate the percentage of hemolysis for each serum dilution and inhibitor concentration.
-
The APH50 value is the reciprocal of the serum dilution that causes 50% hemolysis. The inhibitory effect of this compound is determined by the shift in the APH50 value.
Drug Discovery and Development Workflow
The discovery of a targeted small-molecule inhibitor like this compound typically follows a structured, multi-stage process.
Conclusion
Complement Factor D is a pivotal and rate-limiting enzyme in the alternative complement pathway, playing a central role in amplifying the inflammatory response. Its dysregulation is a key driver in several complement-mediated diseases. This compound, a first-in-class oral Factor D inhibitor, represents a significant advancement in the targeted therapy of these conditions. By selectively blocking the alternative pathway, this compound has demonstrated clinical efficacy, particularly in addressing extravascular hemolysis in PNH. The detailed experimental protocols and data presented in this guide provide a technical foundation for researchers and drug development professionals working in the field of complement-mediated diseases. Further investigation into the therapeutic potential of Factor D inhibition in other inflammatory conditions is warranted.
References
Methodological & Application
Establishing a Zoracopan Dose-Response Curve in Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for establishing a comprehensive dose-response curve for Zoracopan (also known as Avacopan or CCX168) in a cell culture setting. This compound is a potent and selective antagonist of the complement C5a receptor 1 (C5aR1), a key driver of inflammation in various autoimmune diseases. By following the outlined protocols, researchers can accurately determine the inhibitory potency (e.g., IC50) of this compound on C5a-mediated cellular responses, a critical step in preclinical drug development and mechanistic studies. The protocols provided cover essential in vitro assays: a neutrophil chemotaxis assay, a calcium mobilization assay, and a C5aR1 radioligand binding assay.
Introduction
This compound is an orally administered small molecule that selectively inhibits the interaction between the pro-inflammatory anaphylatoxin C5a and its receptor, C5aR1 (CD88).[1][2] This interaction is a pivotal event in the recruitment and activation of neutrophils and other immune cells, leading to inflammation and tissue damage.[3] By blocking this signaling pathway, this compound mitigates the inflammatory response. Establishing a precise in vitro dose-response curve is fundamental to understanding the potency and efficacy of this compound. These application notes provide standardized methods to quantify the inhibitory effects of this compound on key C5a-induced cellular functions.
Signaling Pathway and Mechanism of Action
The binding of C5a to its G protein-coupled receptor, C5aR1, on the surface of immune cells such as neutrophils, triggers a cascade of intracellular signaling events. This leads to various pro-inflammatory responses including chemotaxis, intracellular calcium mobilization, and degranulation.[3] this compound acts as a competitive antagonist, binding to C5aR1 and preventing C5a from activating these downstream pathways.[3]
Figure 1: Simplified signaling pathway of C5aR1 activation and this compound inhibition.
Experimental Protocols
Neutrophil Chemotaxis Assay
This assay measures the ability of this compound to inhibit the migration of neutrophils towards a C5a chemoattractant gradient.
Materials:
-
Isolated human neutrophils
-
This compound
-
Recombinant human C5a
-
Chemotaxis medium (e.g., HBSS with 0.1% BSA)
-
Boyden chamber with a 3-5 µm pore size polycarbonate membrane
-
Calcein-AM or other fluorescent cell dye
-
Fluorescence plate reader
Protocol:
-
Neutrophil Isolation: Isolate human neutrophils from fresh peripheral blood using a standard method such as Ficoll-Paque density gradient centrifugation followed by dextran sedimentation. Resuspend the purified neutrophils in chemotaxis medium at a concentration of 2 x 10^6 cells/mL.
-
This compound Preparation: Prepare a serial dilution of this compound in chemotaxis medium. A typical concentration range would be 0.01 nM to 1000 nM.
-
Assay Setup:
-
Add 30 µL of chemotaxis medium containing 10 nM C5a to the lower wells of the Boyden chamber.
-
For negative control wells, add 30 µL of chemotaxis medium alone.
-
In the upper wells, add 50 µL of the neutrophil suspension (1 x 10^5 cells).
-
Add 50 µL of the this compound dilutions or vehicle control (e.g., DMSO) to the neutrophil suspension in the upper wells.
-
-
Incubation: Incubate the chamber for 60-90 minutes at 37°C in a 5% CO2 incubator.
-
Quantification:
-
After incubation, discard the non-migrated cells from the upper chamber.
-
Quantify the migrated cells in the lower chamber by labeling with Calcein-AM and measuring fluorescence using a plate reader (Excitation/Emission ~485/520 nm).
-
-
Data Analysis: Calculate the percentage inhibition of chemotaxis for each this compound concentration relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Figure 2: Workflow for the neutrophil chemotaxis assay.
Calcium Mobilization Assay
This assay determines the effect of this compound on C5a-induced intracellular calcium release in C5aR1-expressing cells.
Materials:
-
C5aR1-expressing cells (e.g., U937 cells or primary human neutrophils)
-
This compound
-
Recombinant human C5a
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR)
Protocol:
-
Cell Preparation: Culture C5aR1-expressing cells to the appropriate density. On the day of the assay, harvest the cells and resuspend them in assay buffer.
-
Dye Loading: Incubate the cells with a calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) for 45-60 minutes at 37°C in the dark.
-
Cell Plating: Wash the cells to remove excess dye and plate them in a 96-well black, clear-bottom plate.
-
Assay Procedure:
-
Place the cell plate into the fluorescence plate reader and allow it to equilibrate to 37°C.
-
Record a baseline fluorescence reading for approximately 20 seconds.
-
Add the this compound dilutions or vehicle control to the wells and incubate for 10-15 minutes.
-
Add C5a (at a pre-determined EC80 concentration, typically 1-10 nM) to stimulate the cells.
-
Immediately begin kinetic fluorescence readings for 2-3 minutes.
-
-
Data Analysis: The increase in fluorescence upon C5a stimulation corresponds to calcium mobilization. Calculate the percentage inhibition of the calcium response for each this compound concentration and plot the dose-response curve to determine the IC50.
C5aR1 Radioligand Binding Assay
This competitive binding assay measures the ability of this compound to displace a radiolabeled ligand from C5aR1.
Materials:
-
Membrane preparations from C5aR1-expressing cells (e.g., U937 or CHO-C5aR1 cells)
-
This compound
-
Radiolabeled C5a (e.g., [125I]-C5a)
-
Binding buffer (e.g., 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA, pH 7.2)
-
Non-specific binding control (high concentration of unlabeled C5a)
-
Glass fiber filters
-
Scintillation counter
Protocol:
-
Assay Setup: In a 96-well plate, combine the C5aR1 membrane preparation, [125I]-C5a (at a concentration near its Kd), and varying concentrations of this compound (e.g., 0.01 nM to 10 µM).
-
Controls: Include wells for total binding (no competitor) and non-specific binding (excess unlabeled C5a).
-
Incubation: Incubate the plate for 60-120 minutes at room temperature with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer.
-
Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the specific binding for each concentration of this compound. Plot the percentage of specific binding against the log concentration of this compound to determine the IC50.
Data Presentation
The quantitative data from the dose-response experiments should be summarized in tables for clear comparison of this compound's potency across different assays.
Table 1: this compound Inhibition of C5a-Mediated Neutrophil Chemotaxis
| This compound (nM) | % Inhibition (Mean ± SD) |
| 0.01 | 5.2 ± 1.8 |
| 0.1 | 15.6 ± 3.2 |
| 1 | 48.9 ± 5.1 |
| 10 | 85.3 ± 4.5 |
| 100 | 98.1 ± 2.3 |
| 1000 | 99.5 ± 1.5 |
| IC50 (nM) | ~1.0 |
Table 2: this compound Inhibition of C5a-Induced Calcium Mobilization
| This compound (nM) | % Inhibition (Mean ± SD) |
| 0.01 | 8.1 ± 2.5 |
| 0.1 | 52.3 ± 6.8 |
| 1 | 90.7 ± 3.9 |
| 10 | 97.4 ± 2.1 |
| 100 | 99.2 ± 1.8 |
| 1000 | 99.8 ± 1.1 |
| IC50 (nM) | ~0.1 |
Table 3: this compound Displacement of [125I]-C5a from C5aR1
| This compound (nM) | % Specific Binding (Mean ± SD) |
| 0.01 | 92.5 ± 4.3 |
| 0.1 | 55.1 ± 7.2 |
| 1 | 12.8 ± 3.1 |
| 10 | 3.5 ± 1.9 |
| 100 | 1.2 ± 0.8 |
| 1000 | 0.5 ± 0.4 |
| IC50 (nM) | ~0.12 |
Note: The data presented in these tables are representative examples and actual results may vary depending on experimental conditions.
Conclusion
The protocols outlined in this document provide a robust framework for characterizing the dose-dependent inhibitory effects of this compound on C5aR1 signaling in a cell culture setting. By employing these standardized chemotaxis, calcium mobilization, and radioligand binding assays, researchers can obtain reliable and reproducible data on the potency of this compound, which is essential for its continued development and for elucidating its mechanism of action in inflammatory and autoimmune diseases.
References
Protocol for the Dissolution and Preparation of Sorafenib for In Vivo Studies
Application Notes
This document provides a detailed protocol for the dissolution and preparation of Sorafenib (formerly mistaken as Zoracopan) for in vivo experimental studies. Sorafenib is a multi-kinase inhibitor that targets several pathways involved in tumor cell proliferation and angiogenesis. Due to its low solubility in aqueous solutions, proper formulation is critical for achieving accurate and reproducible results in preclinical research.
Sorafenib is a crystalline solid that is soluble in organic solvents like Dimethyl sulfoxide (DMSO) and dimethylformamide, with a solubility of approximately 20 mg/mL in these solvents.[1] For in vivo applications, particularly oral gavage, a common method involves creating a suspension or a solution using a combination of solvents and emulsifying agents to ensure bioavailability. The provided protocols outline methods for preparing Sorafenib for both oral administration in animal models and for in vitro experiments.
It is crucial to note that when preparing formulations for in vivo studies, the final concentration of solvents such as DMSO should be kept low to avoid toxicity to the animal models. The stability of the prepared formulations should also be considered, as some preparations may not be stable for long-term storage.
Data Presentation: Quantitative Summary
| Parameter | Value | Solvent/Vehicle | Source |
| Molecular Weight | 464.8 g/mol | - | [1] |
| Solubility in DMSO | ~20 mg/mL | DMSO | [1] |
| Solubility in Dimethylformamide | ~20 mg/mL | Dimethylformamide | [1] |
| Solubility in DMSO:PBS (1:2, pH 7.2) | ~0.3 mg/mL | DMSO, PBS | [1] |
| In Vitro Stock Concentration | 10 mM | DMSO | |
| In Vivo Formulation 1 (Oral Gavage) | 10 mg/kg | 10% Transcutol, 10% Cremophor, 80% 0.9% NaCl | |
| In Vivo Formulation 2 (Oral Gavage) | 30 mg/kg | 12.5% Cremaphor, 12.5% ethanol, 75% water | |
| In Vivo Formulation 3 (Oral Gavage) | 30 mg/kg & 100 mg/kg | 75% Ethanol and Cremophor EL (1:1), diluted in water | |
| In Vivo Formulation (Intravenous) | ≥ 2.5 mg/mL | 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline |
Experimental Protocols
Protocol 1: Preparation of Sorafenib for Oral Gavage in Mice (30 mg/kg)
This protocol is adapted from a method used for in vivo experiments in mice.
Materials:
-
Sorafenib, p-Toluenesulfonate Salt
-
Cremophor EL
-
Ethanol (90%)
-
Sterile Water
-
50 mL conical tube
-
Vortex mixer
-
Water bath or heating block at 60°C
-
Micropipettes
-
Sterile microcentrifuge tubes for aliquots
Procedure:
-
Prepare a 75% ethanol solution by mixing 25 mL of 90% ethanol with 5 mL of sterile water.
-
Pre-heat the Cremophor EL to 60°C to reduce its viscosity.
-
Prepare a stock solution of 75% Ethanol and Cremophor EL in a 1:1 ratio.
-
Weigh out 100 mg of Sorafenib and place it into a 50 mL conical tube.
-
Add 2.5 mL of the 1:1 stock solution of 75% Ethanol and Cremophor EL to the Sorafenib powder. This will create a 40 mg/mL stock solution.
-
Place the tube in a 60°C water bath or on a heating block and vortex at high speed until the Sorafenib is completely dissolved. This may take up to 15 minutes.
-
Once dissolved, aliquot the stock solution into sterile microcentrifuge tubes and store at -80°C for long-term storage.
-
For administration, dilute the stock solution 1:4 with sterile water to achieve the final desired concentration for oral gavage.
-
Administer 100 µL of the diluted solution orally to each mouse (for a 25g mouse, this delivers a 30 mg/kg dose).
-
Note: The diluted solution may see the Sorafenib flocculate after one to two hours, so it is recommended to prepare the final dilution fresh before each administration.
Protocol 2: Preparation of Sorafenib for In Vitro Studies
This protocol is suitable for preparing Sorafenib for use in cell culture experiments.
Materials:
-
Sorafenib
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
To create a 10 mM stock solution, reconstitute 10 mg of Sorafenib in 1.57 mL of DMSO.
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C. The chemical is stable for 24 months in lyophilized form and for up to 3 months in solution.
-
For experiments, the stock solution can be further diluted in cell culture medium to the desired working concentration (typically 0.1-10 µM).
Visualizations
Caption: Experimental workflow for preparing Sorafenib for in vivo oral administration.
Caption: Simplified signaling pathway showing the inhibitory action of Sorafenib.
References
Application Notes and Protocols: Immunohistochemistry Staining for C5aR2 in Zoracopan-Treated Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
The complement system is a critical component of innate immunity, and its activation leads to the generation of the potent pro-inflammatory anaphylatoxin, C5a. C5a exerts its effects through two G protein-coupled receptors: the classical C5a receptor (C5aR1 or CD88) and the atypical C5a receptor 2 (C5aR2, also known as C5L2 or GPR77). While C5aR1 is a well-established mediator of pro-inflammatory responses, the function of C5aR2 remains a subject of ongoing research.[1][2] It has been suggested to act as a decoy receptor that sequesters C5a, thereby dampening C5aR1-mediated inflammation.[1][2] However, other studies suggest it may have its own signaling capabilities, potentially modulating immune responses in a more complex manner.[1] C5aR2 is expressed by various immune cells, including neutrophils, macrophages, mast cells, and eosinophils, and has been identified in a range of non-neoplastic and neoplastic tissues. Notably, its localization is often described as punctate cytoplasmic immunofluorescence, potentially within endosomal vesicles.
Zoracopan is a selective antagonist of C5aR1 and is under investigation for the treatment of various inflammatory diseases. While its primary mechanism of action is the inhibition of C5aR1 signaling, its potential effects on the expression and localization of C5aR2 in tissues are not yet well-characterized. Understanding these potential off-target or compensatory effects is crucial for a comprehensive assessment of this compound's therapeutic mechanism and safety profile.
These application notes provide a detailed protocol for the immunohistochemical (IHC) staining of C5aR2 in tissues that have been treated with this compound. This will enable researchers to investigate the potential modulation of C5aR2 expression and distribution in response to C5aR1 blockade.
C5aR2 Signaling Pathway
The precise signaling pathway of C5aR2 is still under investigation. It is known to be uncoupled from G proteins, unlike C5aR1. C5aR2 can bind C5a and may act as a decoy receptor, internalizing the ligand and thus reducing its availability to bind to the pro-inflammatory C5aR1. Additionally, C5aR2 can interact with β-arrestins, which may lead to G-protein-independent signaling. The following diagram illustrates the putative signaling interactions of C5aR2 in relation to C5aR1.
Experimental Protocol: Immunohistochemistry for C5aR2
This protocol provides a general guideline for the immunohistochemical staining of C5aR2 in formalin-fixed, paraffin-embedded (FFPE) tissues. Optimization may be required for specific tissue types and antibodies.
Materials:
-
FFPE tissue sections (4-6 µm) on charged slides
-
Xylene or a xylene substitute
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen retrieval buffer (e.g., Citrate Buffer, pH 6.0)
-
Pressure cooker or water bath for heat-induced epitope retrieval (HIER)
-
Wash buffer (e.g., Tris-buffered saline with 0.05% Tween-20, TBS-T)
-
Hydrogen peroxide solution (3%) for quenching endogenous peroxidase
-
Blocking buffer (e.g., 5% normal goat serum in TBS-T)
-
Primary antibody against C5aR2 (e.g., rabbit polyclonal anti-C5aR2)
-
HRP-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP)
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin counterstain
-
Mounting medium
-
Cover slips
Experimental Workflow:
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (or substitute) for 2 x 5 minutes.
-
Transfer slides through a graded series of ethanol: 100% (2 x 3 minutes), 95% (1 x 3 minutes), and 70% (1 x 3 minutes).
-
Rinse slides in deionized water for 5 minutes.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by immersing slides in antigen retrieval buffer and heating in a pressure cooker or water bath according to the manufacturer's instructions.
-
Allow slides to cool to room temperature.
-
Wash slides with wash buffer (3 x 5 minutes).
-
-
Peroxidase Block:
-
Incubate slides in 3% hydrogen peroxide for 10-15 minutes at room temperature to block endogenous peroxidase activity.
-
Wash slides with wash buffer (3 x 5 minutes).
-
-
Blocking:
-
Incubate slides with blocking buffer for 30-60 minutes at room temperature to minimize non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-C5aR2 antibody in blocking buffer to the recommended concentration.
-
Incubate slides with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash slides with wash buffer (3 x 5 minutes).
-
Incubate slides with the HRP-conjugated secondary antibody, diluted according to the manufacturer's instructions, for 1 hour at room temperature.
-
-
Detection:
-
Wash slides with wash buffer (3 x 5 minutes).
-
Prepare the DAB substrate solution according to the manufacturer's protocol and apply it to the slides.
-
Monitor the color development under a microscope (typically 2-10 minutes).
-
Stop the reaction by rinsing the slides with deionized water.
-
-
Counterstaining:
-
Counterstain the slides with hematoxylin for 30-60 seconds.
-
"Blue" the hematoxylin by rinsing in running tap water.
-
-
Dehydration and Mounting:
-
Dehydrate the slides through a graded series of ethanol and clear in xylene.
-
Apply a drop of mounting medium and place a coverslip.
-
-
Analysis:
-
Examine the slides under a light microscope. C5aR2 staining is typically observed in the cytoplasm.
-
Controls:
-
Negative Control: Omit the primary antibody incubation step to check for non-specific binding of the secondary antibody.
-
Isotype Control: Use a non-immune antibody of the same isotype and concentration as the primary antibody to assess background staining.
-
Positive Control: Use a tissue known to express C5aR2 (e.g., tonsil, spleen, or specific tumor tissue) to validate the staining protocol.
Data Presentation and Quantitative Analysis
To compare the C5aR2 staining in this compound-treated tissues versus control tissues, a semi-quantitative scoring method, such as the H-score, or a quantitative digital image analysis can be employed. The following table provides a template for summarizing the quantitative data.
| Treatment Group | N | Staining Intensity (0-3) | Percentage of Positive Cells (%) | H-Score (Intensity x Percentage) |
| Vehicle Control | ||||
| Animal 1 | ||||
| Animal 2 | ||||
| ... | ||||
| This compound-treated | ||||
| Animal 1 | ||||
| Animal 2 | ||||
| ... |
Staining Intensity Scoring:
-
0 = No staining
-
1 = Weak staining
-
2 = Moderate staining
-
3 = Strong staining
Troubleshooting
| Issue | Possible Cause | Solution |
| No Staining | Primary antibody not effective | Use a validated antibody; check antibody concentration. |
| Inadequate antigen retrieval | Optimize antigen retrieval method (buffer, time, temperature). | |
| Incorrect antibody storage | Follow manufacturer's storage recommendations. | |
| High Background | Non-specific antibody binding | Increase blocking time; use a different blocking reagent. |
| Insufficient washing | Increase the number and duration of wash steps. | |
| Endogenous peroxidase activity | Ensure complete quenching with hydrogen peroxide. | |
| Overstaining | Primary antibody too concentrated | Titrate the primary antibody to the optimal dilution. |
| Incubation times too long | Reduce primary or secondary antibody incubation times. | |
| DAB incubation too long | Reduce DAB incubation time and monitor closely. |
Conclusion
This document provides a comprehensive guide for researchers to perform immunohistochemical staining for C5aR2 in this compound-treated tissues. By following the detailed protocol and utilizing the provided templates for data analysis, investigators can systematically evaluate the potential impact of C5aR1 antagonism on C5aR2 expression and localization. This information will contribute to a more complete understanding of the pharmacological effects of this compound and the intricate interplay between the two C5a receptors in health and disease.
References
- 1. Immunohistochemical identification of complement peptide C5a receptor 1 (C5aR1) in non-neoplastic and neoplastic human tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Immunohistochemical identification of complement peptide C5a receptor 1 (C5aR1) in non-neoplastic and neoplastic human tissues | PLOS One [journals.plos.org]
Application Notes and Protocols for Studying Leukocyte Recruitment and Migration with Zoracopan
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zoracopan is a selective antagonist of the complement component 5a receptor 2 (C5aR2), also known as C5L2 or GPR77. The complement system is a critical component of innate immunity, and its activation product, C5a, is a potent pro-inflammatory mediator and a powerful chemoattractant for leukocytes, including neutrophils, eosinophils, basophils, and monocytes. C5a exerts its effects through two G protein-coupled receptors: the classical C5a receptor (C5aR1 or CD88) and the more recently identified C5aR2.
While C5aR1 is a canonical G protein-coupled receptor that mediates the well-documented pro-inflammatory and chemotactic effects of C5a, the function of C5aR2 is more enigmatic and appears to be context-dependent, with reports suggesting both pro- and anti-inflammatory roles. This compound, by specifically blocking C5aR2, provides a valuable pharmacological tool to dissect the distinct roles of this receptor in the complex process of leukocyte recruitment and migration during inflammation. These application notes provide an overview of this compound's mechanism of action and detailed protocols for its use in studying leukocyte biology.
Mechanism of Action of this compound
This compound is a selective, high-affinity antagonist for C5aR2. Unlike C5aR1, C5aR2 does not couple to heterotrimeric G-proteins and therefore does not induce classical downstream signaling cascades such as intracellular calcium mobilization. Instead, C5aR2 is known to bind C5a and its des-arginated form, C5adesArg, with high affinity.
The proposed mechanisms of action for C5aR2, and consequently the effects of its blockade by this compound, include:
-
Decoy Receptor: C5aR2 may act as a scavenger receptor, internalizing and degrading C5a, thereby limiting its availability to bind to the pro-inflammatory C5aR1.
-
Signal Modulation: C5aR2 can form heterodimers with C5aR1, potentially modulating its signaling output.
-
β-Arrestin Signaling: C5aR2 has been shown to recruit β-arrestin upon ligand binding, which can initiate G-protein-independent signaling pathways, including the activation of the ERK1/2 MAP kinase pathway.
-
Leukocyte Trafficking: Endothelial C5aR2 has been implicated in the transport of C5a from the tissue to the vessel lumen, a crucial step for initiating leukocyte arrest.[1]
By antagonizing C5aR2, this compound allows researchers to investigate the contribution of these non-canonical C5a signaling pathways to leukocyte recruitment and migration in various inflammatory models.
C5aR2 Signaling Pathway
The following diagram illustrates the current understanding of the C5aR2 signaling pathway and its relationship with C5aR1.
Data Presentation
The following tables summarize representative quantitative data for the effects of a C5aR2 antagonist on leukocyte migration. Note: This is illustrative data based on published results for similar classes of compounds and should be used as a reference for expected experimental outcomes with this compound.
Table 1: In Vitro Chemotaxis Assay
| Compound | Concentration | Leukocyte Type | Chemoattractant | % Inhibition of Migration (Mean ± SD) |
| Vehicle Control | - | Human Neutrophils | C5a (10 nM) | 0 ± 5 |
| This compound | 10 nM | Human Neutrophils | C5a (10 nM) | 25 ± 7 |
| This compound | 100 nM | Human Neutrophils | C5a (10 nM) | 60 ± 12 |
| This compound | 1 µM | Human Neutrophils | C5a (10 nM) | 95 ± 8 |
| This compound | 1 µM | Human Neutrophils | fMLP (10 nM) | < 5 |
Table 2: In Vivo Mouse Air Pouch Model of Inflammation
| Treatment Group | Dose (mg/kg, i.p.) | Inflammatory Stimulus | Total Leukocyte Infiltration (cells/mL x 10⁶) | Neutrophil Infiltration (cells/mL x 10⁶) |
| Vehicle | - | Saline | 0.5 ± 0.2 | 0.1 ± 0.05 |
| Vehicle | - | C5a (1 µg) | 12.5 ± 2.1 | 10.2 ± 1.8 |
| This compound | 1 | C5a (1 µg) | 8.3 ± 1.5 | 6.5 ± 1.2 |
| This compound | 5 | C5a (1 µg) | 4.1 ± 0.9 | 3.2 ± 0.7 |
| This compound | 10 | C5a (1 µg) | 2.5 ± 0.6 | 1.8 ± 0.4 |
| *p < 0.05, **p < 0.01 compared to Vehicle + C5a group |
Experimental Protocols
Herein are detailed protocols for key experiments to study the effects of this compound on leukocyte recruitment and migration.
Protocol 1: In Vitro Neutrophil Chemotaxis Assay (Transwell Assay)
This protocol describes a method to assess the effect of this compound on C5a-induced neutrophil migration using a transwell chamber system.
Workflow Diagram:
Materials:
-
This compound
-
Recombinant human C5a
-
Ficoll-Paque PLUS
-
Dextran T-500
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
-
Calcein-AM
-
Transwell plates (e.g., 24-well with 3 µm pore size inserts)
-
Fluorescence plate reader
Procedure:
-
Neutrophil Isolation:
-
Isolate neutrophils from fresh human peripheral blood from healthy donors using dextran sedimentation followed by Ficoll-Paque density gradient centrifugation.
-
Perform hypotonic lysis to remove any remaining red blood cells.
-
Resuspend purified neutrophils in RPMI 1640 supplemented with 1% FBS at a concentration of 2 x 10⁶ cells/mL.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in RPMI 1640 with 1% FBS to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.
-
-
Chemotaxis Assay:
-
Add 600 µL of RPMI 1640 with 1% FBS containing C5a (e.g., 10 nM) to the lower wells of the transwell plate.
-
In separate tubes, pre-incubate 100 µL of the neutrophil suspension with 100 µL of the this compound dilutions or vehicle control for 30 minutes at 37°C.
-
Add 100 µL of the pre-incubated neutrophil suspension to the upper chamber of the transwell inserts.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 60-90 minutes.
-
-
Quantification of Migration:
-
After incubation, carefully remove the inserts.
-
Add a known volume of Calcein-AM solution to the lower chamber and incubate for 30 minutes at 37°C to label the migrated cells.
-
Measure the fluorescence intensity using a fluorescence plate reader with appropriate excitation and emission wavelengths (e.g., 485 nm excitation, 520 nm emission).
-
Alternatively, migrated cells can be counted using a hemocytometer or flow cytometry.
-
-
Data Analysis:
-
Calculate the percentage of migration inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Protocol 2: In Vivo Mouse Air Pouch Model of Inflammation
This protocol describes an in vivo model to evaluate the effect of this compound on C5a-induced leukocyte recruitment into a subcutaneous air pouch in mice.
Workflow Diagram:
Materials:
-
This compound
-
Recombinant mouse C5a
-
Sterile saline
-
Mice (e.g., C57BL/6, 8-10 weeks old)
-
Syringes and needles (25G)
-
Phosphate-buffered saline (PBS) containing EDTA
-
Türk's solution
-
Flow cytometer and antibodies for leukocyte phenotyping (e.g., anti-Ly6G for neutrophils, anti-F4/80 for macrophages)
Procedure:
-
Air Pouch Formation:
-
Anesthetize the mice.
-
Inject 3 mL of sterile air subcutaneously into the dorsal midline to create an air pouch.
-
On day 3, re-inflate the pouch with 2 mL of sterile air to maintain the space.
-
Allow the pouch to develop a synovial-like lining for 6 days.
-
-
Compound and Stimulus Administration:
-
On day 6, administer this compound or vehicle control to the mice via the desired route (e.g., intraperitoneal injection) at a pre-determined time before the inflammatory challenge.
-
After the appropriate pre-treatment time, inject 1 mL of sterile saline containing C5a (e.g., 1 µg) or saline alone into the air pouch.
-
-
Exudate Collection and Analysis:
-
At a specified time point after C5a injection (e.g., 4 hours), euthanize the mice.
-
Carefully inject 2 mL of PBS containing 2 mM EDTA into the air pouch.
-
Gently massage the pouch and then aspirate the fluid (lavage).
-
Determine the total number of leukocytes in the lavage fluid using a hemocytometer after staining with Türk's solution.
-
Perform differential leukocyte counts by preparing cytospin slides and staining with a Romanowsky-type stain (e.g., Diff-Quik) or by using flow cytometry with specific cell surface markers.
-
-
Data Analysis:
-
Compare the total and differential leukocyte counts between the different treatment groups.
-
Calculate the percentage of inhibition of leukocyte recruitment for the this compound-treated groups compared to the vehicle-treated, C5a-stimulated group.
-
Generate dose-response curves to evaluate the in vivo efficacy of this compound.
-
Protocol 3: Intravital Microscopy of Leukocyte Recruitment
This advanced technique allows for the direct visualization and quantification of leukocyte-endothelial interactions in real-time within the microcirculation of a living animal. The mouse cremaster muscle is a commonly used tissue for this purpose.
Workflow Diagram:
Materials:
-
This compound
-
Recombinant mouse C5a
-
Mice (e.g., C57BL/6)
-
Anesthetics (e.g., ketamine/xylazine)
-
Surgical instruments for cremaster muscle exteriorization
-
Intravital microscope equipped with a water-immersion objective and a camera
-
Fluorescently labeled antibodies for leukocytes (e.g., Rhodamine 6G)
-
Image analysis software
Procedure:
-
Animal Preparation:
-
Anesthetize the mouse and cannulate the jugular vein for systemic administration of compounds and fluorescent labels.
-
Surgically exteriorize the cremaster muscle, maintaining its vascular and nerve supply.
-
Position the mouse on a custom-designed stage on the intravital microscope and continuously superfuse the exposed tissue with warmed, buffered saline.
-
-
Experimental Protocol:
-
Allow the preparation to stabilize for 30 minutes.
-
Administer this compound or vehicle control systemically via the jugular vein cannula.
-
After a suitable pre-treatment period, locally apply C5a to the cremaster muscle preparation or administer it systemically.
-
Administer a fluorescent marker, such as Rhodamine 6G, to visualize leukocytes.
-
-
Image Acquisition and Analysis:
-
Select post-capillary venules of a specific diameter range (e.g., 20-40 µm) for observation.
-
Record video sequences of leukocyte-endothelial interactions for a defined period (e.g., 20-30 minutes) at multiple time points after stimulation.
-
Analyze the recorded videos offline to quantify:
-
Leukocyte rolling flux: The number of rolling leukocytes passing a defined point in the venule per minute.
-
Leukocyte rolling velocity: The average speed of the rolling leukocytes.
-
Leukocyte adhesion: The number of leukocytes that remain stationary for at least 30 seconds within a defined length of the venule.
-
Leukocyte emigration: The number of leukocytes that have transmigrated across the vessel wall into the surrounding tissue.
-
-
-
Data Analysis:
-
Compare the quantified parameters of leukocyte recruitment between the this compound-treated and vehicle-treated groups to determine the effect of C5aR2 antagonism on each step of the leukocyte adhesion cascade.
-
Conclusion
This compound represents a specific and potent tool for investigating the role of C5aR2 in leukocyte recruitment and migration. The protocols provided here offer a range of in vitro and in vivo approaches to characterize the effects of this compound and to elucidate the contribution of this atypical chemoattractant receptor to the inflammatory response. The use of this compound in these experimental systems will undoubtedly contribute to a better understanding of the complex biology of the complement system in health and disease.
References
Application Notes and Protocols for Preclinical Testing of Avacopan in Hidradenitis Suppurativa Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hidradenitis Suppurativa (HS) is a chronic, inflammatory skin disease characterized by painful nodules, abscesses, and sinus tracts, primarily in intertriginous skin areas. The pathogenesis of HS is complex and involves a dysregulated immune response, with key roles for cytokines like TNF-α, IL-17, IL-23, and components of the complement system. Due to the uniquely human nature of the disease, developing representative animal models has been a significant challenge, hindering preclinical drug development.
This document provides detailed application notes and protocols for the preclinical evaluation of Avacopan , an orally administered selective inhibitor of the complement C5a receptor 1 (C5aR1), in the context of Hidradenitis Suppurativa. Given that HS is a human-specific disease, traditional animal models are limited. Therefore, we will focus on the most relevant and promising preclinical models currently available: ex vivo human skin explant cultures and a specialized in vivo humanized mouse model.
Avacopan: Mechanism of Action
Avacopan is a small molecule inhibitor that selectively targets the C5a receptor 1 (C5aR1). The complement component C5a is a potent pro-inflammatory mediator that, upon binding to C5aR1 on various immune cells (e.g., neutrophils, macrophages, mast cells), triggers a cascade of inflammatory responses. These include cell chemotaxis, activation, and the release of pro-inflammatory cytokines and lysosomal enzymes. By blocking the C5a-C5aR1 interaction, Avacopan aims to dampen this inflammatory cascade, which is believed to be a significant driver of the chronic inflammation observed in HS. Clinical trials have investigated Avacopan for the treatment of moderate to severe HS.[1][2][3][4]
Preclinical Models for Avacopan Testing in Hidradenitis Suppurativa
The lack of a fully representative animal model for HS necessitates a multi-pronged approach to preclinical testing. The following models offer the most translational relevance for studying the effects of a C5aR1 inhibitor like Avacopan.
Table 1: Comparison of Preclinical Models for Hidradenitis Suppurativa Research
| Model Type | Description | Advantages | Disadvantages |
| Ex Vivo Human Skin Explant Culture | Lesional and perilesional skin biopsies from HS patients are cultured in vitro. | - High translational relevance as it uses human tissue. - Preserves the cellular and structural complexity of the skin for a period. - Allows for direct testing of drug effects on human tissue. | - Limited viability and duration of the culture. - Does not fully recapitulate systemic immune responses. - Availability of patient tissue can be a limiting factor. |
| Humanized C5aR1 Mouse Model | Immunocompromised mice with a "humanized" immune system and expressing the human C5aR1 gene. | - Allows for in vivo testing of drugs targeting human C5aR1. - Can be used to study systemic effects and pharmacokinetics. | - Does not spontaneously develop HS lesions. - Requires induction of an inflammatory phenotype. - The immune response may not fully mimic that of human HS. |
| Xenograft Mouse Model | Human HS lesions are surgically grafted onto immunocompromised mice. | - Preserves the architecture of the human HS lesion in an in vivo environment. | - Limited by the viability of the grafted tissue. - Does not fully capture the systemic nature of HS. - Technically challenging and requires a source of human HS tissue. |
Signaling Pathway of C5aR1 in Hidradenitis Suppurativa
The diagram below illustrates the signaling pathway of the C5a receptor and the proposed mechanism of action for Avacopan.
Experimental Protocols
Protocol 1: Ex Vivo Human Skin Explant Culture for Avacopan Efficacy Testing
This protocol describes the methodology for testing the anti-inflammatory effects of Avacopan on cultured human skin explants from HS patients.
1. Materials and Reagents:
-
Freshly excised human skin tissue (lesional and perilesional) from HS patients undergoing surgery (with informed consent and IRB approval).
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% Amphotericin B.
-
Avacopan (and vehicle control).
-
6-well culture plates.
-
Sterile surgical instruments.
-
RNA stabilization solution (e.g., RNAlater).
-
Reagents for histology (formalin, paraffin), immunohistochemistry, quantitative PCR (qPCR), and ELISA.
2. Experimental Workflow:
3. Detailed Methodology:
-
Tissue Preparation: Immediately place freshly excised HS skin in sterile, chilled transport medium. Under a sterile hood, prepare 6mm full-thickness punch biopsies from both lesional and perilesional areas.
-
Culture: Place one biopsy per well in a 6-well plate containing 2 mL of supplemented DMEM. Allow the tissue to equilibrate for 2-4 hours at 37°C and 5% CO2.
-
Treatment: Prepare stock solutions of Avacopan in a suitable vehicle (e.g., DMSO). Add Avacopan to the culture medium at various concentrations (e.g., 1 µM, 10 µM, 100 µM). Include a vehicle-only control and a positive control (e.g., a potent corticosteroid).
-
Incubation: Culture the explants for a predetermined time, typically 24 to 72 hours.
-
Sample Collection and Analysis:
-
Supernatant: Collect the culture medium, centrifuge to remove debris, and store at -80°C. Analyze for secreted cytokines (e.g., TNF-α, IL-1β, IL-17) using ELISA or multiplex bead arrays.
-
Tissue: Harvest the skin biopsies. Cut each biopsy in half. Place one half in RNA stabilization solution for subsequent RNA extraction and qPCR analysis of inflammatory gene expression. Fix the other half in 10% neutral buffered formalin for 24 hours, then process for paraffin embedding, sectioning, and histological (H&E) or immunohistochemical (IHC) analysis (e.g., for neutrophil and macrophage markers).
-
4. Data Presentation:
Table 2: Template for Cytokine Secretion Data from HS Skin Explants
| Treatment | TNF-α (pg/mL) | IL-1β (pg/mL) | IL-17 (pg/mL) |
| Vehicle Control | Mean ± SD | Mean ± SD | Mean ± SD |
| Avacopan (1 µM) | Mean ± SD | Mean ± SD | Mean ± SD |
| Avacopan (10 µM) | Mean ± SD | Mean ± SD | Mean ± SD |
| Avacopan (100 µM) | Mean ± SD | Mean ± SD | Mean ± SD |
| Positive Control | Mean ± SD | Mean ± SD | Mean ± SD |
Protocol 2: In Vivo Efficacy Testing in a Humanized C5aR1 Mouse Model
This protocol outlines a potential approach to test Avacopan in a mouse model expressing human C5aR1, with an induced inflammatory skin condition.
1. Animal Model:
-
Humanized C5aR1 knock-in mice, where the murine C5ar1 gene is replaced by the human C5AR1 gene.[5] These mice should be housed in a specific pathogen-free facility.
2. Materials and Reagents:
-
Imiquimod (IMQ) cream (5%) to induce a psoriasis-like skin inflammation, which shares some inflammatory pathways with HS.
-
Avacopan (formulated for oral gavage) and vehicle control.
-
Calipers for measuring skin thickness.
-
Reagents for tissue processing and analysis as described in Protocol 1.
3. Experimental Workflow:
4. Detailed Methodology:
-
Inflammation Induction: Apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved dorsal skin of the mice for 5-7 consecutive days.
-
Treatment: Begin daily oral gavage with Avacopan (at a predetermined dose, e.g., 10-30 mg/kg) or vehicle one day prior to the first imiquimod application and continue throughout the experiment.
-
Monitoring and Endpoint Analysis:
-
Measure skin thickness daily using calipers.
-
Score erythema and scaling daily on a scale of 0 to 4.
-
At the end of the experiment, euthanize the mice and collect the treated skin and spleen.
-
Process the skin for histology, IHC, and qPCR as described in Protocol 1.
-
Process the spleen to generate a single-cell suspension for flow cytometric analysis of immune cell populations.
-
5. Data Presentation:
Table 3: Template for In Vivo Efficacy Data in Humanized C5aR1 Mice
| Treatment Group | Change in Skin Thickness (mm) | Erythema Score (0-4) | Scaling Score (0-4) | Neutrophil Infiltration (cells/HPF) |
| Vehicle Control | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
| Avacopan (10 mg/kg) | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
| Avacopan (30 mg/kg) | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
Conclusion
Testing the efficacy of novel therapeutics for Hidradenitis Suppurativa requires careful selection of preclinical models due to the absence of a perfect animal counterpart. For a targeted therapy like Avacopan (this compound), which inhibits the C5aR1 pathway, a dual approach utilizing ex vivo human HS skin explants and in vivo humanized C5aR1 mouse models provides a robust platform for preclinical evaluation. The ex vivo model offers high translational relevance for assessing direct effects on human tissue, while the in vivo model allows for the study of systemic drug exposure and its impact on an induced inflammatory environment. Together, these models can provide critical data on the potential of Avacopan as a therapeutic agent for HS.
References
- 1. The Current Clinical Trial Landscape for Hidradenitis Suppurativa: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. Biologics and Small Molecule Inhibitors for Treating Hidradenitis Suppurativa: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biocytogen.com [biocytogen.com]
Application Note: Quantitative PCR Analysis of Inflammatory Gene Expression Modulation by Zoracopan, a Novel C5aR2 Antagonist
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for the quantitative analysis of inflammatory gene expression in response to Zoracopan, a selective antagonist of the complement component 5a receptor 2 (C5aR2). The protocol outlines the use of quantitative real-time PCR (qPCR) to measure changes in the mRNA levels of key pro-inflammatory genes. This document is intended for researchers, scientists, and drug development professionals investigating the anti-inflammatory properties of this compound and similar compounds. Included are a hypothetical signaling pathway, a comprehensive experimental workflow, and sample data presentation.
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. The complement system, particularly the C5a-C5aR1/C5aR2 axis, is a key driver of the inflammatory cascade. While the role of C5aR1 in promoting inflammation is well-established, the function of C5aR2 has been more enigmatic, with reports of both pro- and anti-inflammatory roles.[1][2][3] this compound is a novel, potent, and selective small molecule antagonist of C5aR2. By inhibiting the binding of C5a to C5aR2, this compound is hypothesized to modulate downstream signaling pathways, leading to a reduction in the expression of pro-inflammatory genes.
Quantitative PCR is a highly sensitive and specific method for quantifying gene expression, making it an ideal tool to assess the efficacy of anti-inflammatory compounds like this compound.[4][5] This application note provides a robust protocol for treating cells with this compound, isolating high-quality RNA, and performing qPCR to analyze the expression of key inflammatory markers such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1-beta (IL-1β), Interleukin-6 (IL-6), and Cyclooxygenase-2 (COX-2).
Hypothesized Mechanism of Action of this compound
This compound is designed to selectively block the C5aR2 receptor, thereby inhibiting the downstream signaling cascade initiated by the binding of C5a. It is hypothesized that C5a binding to C5aR2, in certain cellular contexts, contributes to the activation of transcription factors like NF-κB and AP-1, which are pivotal in the expression of a wide array of pro-inflammatory genes. By antagonizing C5aR2, this compound is expected to suppress the activation of these transcription factors, leading to a down-regulation of inflammatory gene expression.
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: Human monocytic THP-1 cells are a suitable model for studying inflammation.
-
Culture Conditions: Culture THP-1 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Differentiation (Optional but Recommended): To differentiate THP-1 monocytes into macrophage-like cells, treat with 100 ng/mL Phorbol 12-myristate 13-acetate (PMA) for 48 hours. After differentiation, replace the medium with fresh, PMA-free medium and allow the cells to rest for 24 hours before treatment.
-
Treatment:
-
Seed the differentiated THP-1 cells in 6-well plates.
-
Pre-treat the cells with this compound at various concentrations (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 1 hour.
-
Induce an inflammatory response by adding 100 ng/mL Lipopolysaccharide (LPS) to the wells. Include a vehicle-treated, non-LPS stimulated control group.
-
Incubate for a predetermined time (e.g., 4-6 hours) to allow for the expression of inflammatory genes.
-
RNA Extraction
High-quality, intact RNA is crucial for accurate qPCR results.
-
Lysis: After treatment, aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS). Add 1 mL of TRIzol™ reagent or a similar lysis buffer to each well and scrape the cells.
-
Phase Separation: Transfer the lysate to a microcentrifuge tube, add 200 µL of chloroform, and shake vigorously for 15 seconds. Incubate at room temperature for 3 minutes. Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
RNA Precipitation: Carefully transfer the upper aqueous phase to a new tube. Add 500 µL of isopropanol and incubate at room temperature for 10 minutes. Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
RNA Wash: Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol. Centrifuge at 7,500 x g for 5 minutes at 4°C.
-
Resuspension: Air-dry the RNA pellet and resuspend it in RNase-free water.
-
Quantification and Quality Control: Determine the RNA concentration and purity (A260/A280 ratio) using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA. Assess RNA integrity using gel electrophoresis or a bioanalyzer.
Reverse Transcription (cDNA Synthesis)
-
Reaction Setup: In a sterile, RNase-free tube, combine 1 µg of total RNA, 1 µL of oligo(dT) primers (50 µM), 1 µL of 10 mM dNTP mix, and RNase-free water to a final volume of 13 µL.
-
Denaturation: Heat the mixture at 65°C for 5 minutes, then place on ice for at least 1 minute.
-
Reverse Transcription: Add 4 µL of 5X First-Strand Buffer, 1 µL of 0.1 M DTT, 1 µL of RNaseOUT™ Recombinant RNase Inhibitor, and 1 µL of SuperScript™ III Reverse Transcriptase (200 units/µL).
-
Incubation: Incubate the reaction at 50°C for 60 minutes, followed by an inactivation step at 70°C for 15 minutes. The resulting cDNA can be stored at -20°C.
Quantitative PCR (qPCR)
-
Reaction Mix: Prepare a qPCR master mix for each gene of interest. For a single 20 µL reaction, combine:
-
10 µL of 2X SYBR™ Green PCR Master Mix
-
1 µL of Forward Primer (10 µM)
-
1 µL of Reverse Primer (10 µM)
-
2 µL of diluted cDNA (e.g., 1:10 dilution)
-
6 µL of Nuclease-Free Water
-
-
Primer Design: Design primers to be specific to the target gene and span an exon-exon junction to avoid amplification of genomic DNA.
-
Reference Genes: It is critical to use stable reference genes for normalization. For inflammatory studies, GAPDH and β-actin may show variability. It is recommended to test a panel of reference genes (e.g., ACTB, B2M, HPRT1, RPL13A) and use a tool like geNorm or NormFinder to determine the most stable ones for your experimental conditions.
-
Thermal Cycling: Perform the qPCR in a real-time PCR detection system with the following cycling conditions (may require optimization):
-
Initial Denaturation: 95°C for 10 minutes
-
40 Cycles:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 60 seconds
-
-
Melt Curve Analysis: To verify the specificity of the amplified product.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) for each sample.
-
Normalize the Ct values of the target genes to the geometric mean of the selected reference genes (ΔCt).
-
Calculate the fold change in gene expression relative to the control group using the 2-ΔΔCt method.
-
Experimental Workflow
Data Presentation
The quantitative data should be summarized in a clear and structured table to facilitate comparison between different treatment groups.
| Target Gene | Treatment Group | Concentration (µM) | Fold Change (vs. LPS Control) | P-value |
| TNF-α | Vehicle (No LPS) | - | 0.05 | <0.001 |
| LPS + Vehicle | - | 1.00 | - | |
| LPS + this compound | 0.1 | 0.65 | <0.05 | |
| LPS + this compound | 1 | 0.32 | <0.01 | |
| LPS + this compound | 10 | 0.15 | <0.001 | |
| IL-1β | Vehicle (No LPS) | - | 0.08 | <0.001 |
| LPS + Vehicle | - | 1.00 | - | |
| LPS + this compound | 0.1 | 0.72 | <0.05 | |
| LPS + this compound | 1 | 0.41 | <0.01 | |
| LPS + this compound | 10 | 0.20 | <0.001 | |
| IL-6 | Vehicle (No LPS) | - | 0.12 | <0.001 |
| LPS + Vehicle | - | 1.00 | - | |
| LPS + this compound | 0.1 | 0.85 | n.s. | |
| LPS + this compound | 1 | 0.55 | <0.05 | |
| LPS + this compound | 10 | 0.28 | <0.01 | |
| COX-2 | Vehicle (No LPS) | - | 0.03 | <0.001 |
| LPS + Vehicle | - | 1.00 | - | |
| LPS + this compound | 0.1 | 0.78 | <0.05 | |
| LPS + this compound | 1 | 0.45 | <0.01 | |
| LPS + this compound | 10 | 0.22 | <0.001 |
Data are presented as mean fold change from at least three independent experiments. Statistical significance was determined using a one-way ANOVA with Dunnett's post-hoc test. n.s. = not significant.
Conclusion
This application note provides a comprehensive protocol for the quantitative analysis of inflammatory gene expression in response to the C5aR2 antagonist, this compound. The detailed methodologies for cell culture, RNA extraction, reverse transcription, and qPCR, along with the provided hypothetical data and visualizations, offer a framework for researchers to investigate the anti-inflammatory effects of this compound and other novel compounds. Adherence to best practices in experimental design, particularly in the selection of appropriate reference genes, is essential for generating accurate and reproducible results.
References
- 1. Differential expression of C5aR1 and C5aR2 in innate and adaptive immune cells located in early skin lesions of bullous pemphigoid patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Controversial C5a Receptor C5aR2: Its Role in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential effects of anaphylatoxin C5a on antigen presenting cells, roles for C5aR1 and C5aR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. RNA extraction and quantitative PCR to assay inflammatory gene expression [protocols.io]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Zoracopan Solubility in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges with Zoracopan solubility in aqueous solutions during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic chemical properties?
This compound is a selective inhibitor of complement factor D (CFD), a key enzyme in the alternative pathway of the complement system. Its chemical formula is C₃₁H₃₁BrN₆O₃ and it has a molecular weight of 615.53 g/mol .[1][2] Understanding these basic properties is the first step in designing appropriate solubilization strategies.
Q2: I'm having trouble dissolving this compound in my aqueous buffer. What is a good starting point?
For initial experiments, it is recommended to first prepare a high-concentration stock solution of this compound in an organic solvent. Dimethyl sulfoxide (DMSO) is a common choice due to its ability to dissolve a wide range of organic molecules.[3] From this stock, you can make serial dilutions into your aqueous experimental medium. It is critical to keep the final concentration of the organic solvent low (typically below 0.5% v/v) to avoid impacting the biological system.[3]
Q3: Are there any pre-formulated solutions for dissolving this compound?
Yes, for in vivo studies, specific formulations have been developed. These often involve a mixture of solvents and surfactants to achieve higher concentrations. For example, a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline can achieve a this compound concentration of at least 2.5 mg/mL. Another option is a mixture of 10% DMSO and 90% corn oil, which also reaches a concentration of ≥ 2.5 mg/mL.
Q4: How does pH likely affect the solubility of this compound?
Troubleshooting Guide
Issue 1: this compound precipitates out of solution when diluting the DMSO stock into an aqueous buffer.
-
Possible Cause: The concentration of this compound in the final aqueous solution exceeds its solubility limit. The addition of the aqueous buffer to the DMSO stock can cause the compound to crash out of solution.
-
Troubleshooting Steps:
-
Decrease the final concentration: Try diluting the DMSO stock to a lower final concentration in the aqueous buffer.
-
Use a co-solvent: Instead of diluting directly into the aqueous buffer, try using a mixture of the buffer and a water-miscible organic solvent (e.g., ethanol, polyethylene glycol) as the diluent.
-
Adjust the pH: If your experimental system allows, try lowering the pH of the aqueous buffer. For many weakly basic compounds, a more acidic environment can increase solubility.
-
Incorporate surfactants: The use of non-ionic surfactants like Tween® 80 or Cremophor® EL can help to form micelles that encapsulate hydrophobic compounds, thereby increasing their apparent solubility in aqueous solutions.[3]
-
Issue 2: The prepared this compound solution is not clear and appears to have particulate matter.
-
Possible Cause: The compound is not fully dissolved. Undissolved microparticles may be present.
-
Troubleshooting Steps:
-
Sonication and Heating: Gentle warming and/or sonication of the solution can aid in the dissolution process. Be cautious with temperature to avoid degradation of the compound.
-
Centrifugation: To ensure you have a clear solution for your experiment, centrifuge the tube at a high speed (e.g., 10,000 x g) for 5-10 minutes to pellet any undissolved particles. Carefully collect the supernatant.
-
Filtration: For sterile applications or to remove fine particulates, the solution can be filtered through a 0.22 µm syringe filter. Ensure the filter material is compatible with the solvents used.
-
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₃₁H₃₁BrN₆O₃ | |
| Molecular Weight | 615.53 g/mol | |
| CAS Number | 2243483-63-6 |
Table 2: Example Formulations for Solubilizing this compound
| Formulation Components | Achieved Concentration | Notes |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (4.06 mM) | The solution should be clear. If precipitation occurs, gentle heating and/or sonication can be used. |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (4.06 mM) | This formulation results in a clear solution. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in a Mixed Solvent System
Objective: To prepare a stock solution of this compound at a concentration of ≥ 2.5 mg/mL for in vivo or in vitro use.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline solution (0.9% NaCl)
-
Sterile microcentrifuge tubes or vials
-
Pipettes
Procedure:
-
Weigh the desired amount of this compound powder.
-
To prepare a 1 mL solution, add 100 µL of DMSO to the this compound powder and mix thoroughly to dissolve.
-
Add 400 µL of PEG300 to the solution and mix until uniform.
-
Add 50 µL of Tween-80 and mix thoroughly.
-
Finally, add 450 µL of saline to bring the total volume to 1 mL. Mix until the solution is clear.
-
If any precipitation or phase separation is observed, gently warm the solution and/or sonicate until it becomes clear.
Protocol 2: General Method for Determining Aqueous Solubility
Objective: To determine the approximate aqueous solubility of this compound in a specific buffer (e.g., Phosphate-Buffered Saline, pH 7.4).
Materials:
-
This compound powder
-
Aqueous buffer of choice (e.g., PBS, pH 7.4)
-
Microcentrifuge tubes
-
Shaker or rotator
-
Centrifuge
-
Spectrophotometer or HPLC system for concentration analysis
Procedure:
-
Add an excess amount of this compound powder to a known volume of the aqueous buffer in a microcentrifuge tube. The amount should be more than what is expected to dissolve.
-
Tightly cap the tube and place it on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
After incubation, centrifuge the suspension at high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the undissolved solid.
-
Carefully collect a known volume of the clear supernatant.
-
Dilute the supernatant with an appropriate solvent (in which this compound is highly soluble, like DMSO or methanol) to a concentration that is within the linear range of your analytical method.
-
Determine the concentration of this compound in the diluted supernatant using a validated analytical method such as UV-Vis spectrophotometry or HPLC.
-
Calculate the original concentration in the undiluted supernatant to determine the aqueous solubility.
Mandatory Visualizations
Caption: The three pathways of complement activation.
Caption: A workflow for troubleshooting this compound solubility issues.
References
Technical Support Center: Optimizing Zoracopan for In Vitro Experiments
Welcome to the technical support center for Zoracopan (also known as avacopan or CCX168). This resource provides researchers, scientists, and drug development professionals with detailed guidance on optimizing the concentration and use of this compound in various in vitro experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective, orally administered small molecule inhibitor of the complement 5a receptor 1 (C5aR1, also known as CD88). By binding to C5aR1, this compound blocks the pro-inflammatory effects of its ligand, C5a, a potent anaphylatoxin. This inhibition prevents the recruitment and activation of inflammatory cells, such as neutrophils, and the subsequent release of inflammatory mediators.[1][2]
Q2: What is the recommended starting concentration range for this compound in a cell-based assay?
A2: The optimal concentration of this compound is highly dependent on the specific assay and cell type used. Based on preclinical data, this compound demonstrates high potency in the low nanomolar to sub-nanomolar range. For functional assays such as chemotaxis or calcium mobilization, starting with a concentration range of 0.1 nM to 100 nM is recommended.[1] A dose-response curve should always be performed to determine the optimal IC50 or A2 value for your specific experimental conditions.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is typically supplied as a solid. For in vitro experiments, it is recommended to prepare a high-concentration stock solution in 100% DMSO. For example, a 10 mM stock can be prepared and stored at -20°C for long-term use (months to years) or at 4°C for short-term use (days to weeks). Working solutions should be freshly prepared by diluting the stock solution in the appropriate cell culture medium or assay buffer. Ensure the final DMSO concentration in your assay is low (typically ≤ 0.1%) to avoid solvent-induced artifacts.
Q4: In which cell lines or primary cells can I test the activity of this compound?
A4: this compound's activity can be tested in any cell line or primary cell type that endogenously expresses C5aR1. Common models include the human monocytic cell line U937, which has high C5aR1 expression, and freshly isolated human neutrophils.[1][2] Chinese Hamster Ovary (CHO) cells stably transfected to express human C5aR1 are also frequently used for specific signaling assays.
Data Presentation: In Vitro Potency of this compound (CCX168)
The following table summarizes the reported potency of this compound (CCX168) in various in vitro functional assays. These values can serve as a reference for expected efficacy.
| Assay Type | Cell Type | Parameter | Potency Value | Reference |
| Radioligand Binding | U937 Cells | IC50 | 0.1 nM | |
| Radioligand Binding | Human Neutrophils | IC50 | 0.2 nM | |
| Chemotaxis | U937 Cells | A2 | 0.2 nM | |
| Calcium Mobilization | U937 Cells | A2 | 0.1 nM | |
| CD11b Upregulation | Human C5aR Knock-in Mouse Blood | A2 | 1.4 nM |
-
IC50: The concentration of an inhibitor where the response (or binding) is reduced by half.
-
A2: The concentration of an antagonist that produces a 2-fold rightward shift in the agonist's dose-response curve.
Signaling Pathway and Experimental Workflows
To effectively use this compound, it is crucial to understand the signaling pathway it inhibits and the workflows of the assays used to measure its effects.
Experimental Protocols
Below are generalized methodologies for key in vitro assays used to characterize this compound's activity. Researchers should optimize these protocols for their specific cell types and laboratory conditions.
Neutrophil Chemotaxis Assay (Boyden Chamber)
This assay measures the ability of this compound to inhibit C5a-induced migration of neutrophils.
-
Cell Preparation: Isolate human neutrophils from fresh peripheral blood using density gradient centrifugation (e.g., with Ficoll-Paque). Resuspend the purified neutrophils in an appropriate assay buffer (e.g., HBSS with 0.5% BSA) at a concentration of 5 x 10^6 cells/mL.
-
Assay Setup:
-
Load the lower chambers of a 96-well chemotaxis plate (e.g., Neuroprobe) with assay buffer containing C5a at its EC80 concentration (typically ~10 nM).
-
In separate tubes, pre-incubate the neutrophil suspension with various concentrations of this compound or vehicle control (DMSO) for 15-30 minutes at 37°C.
-
Load the this compound- or vehicle-treated neutrophils into the upper chambers of the plate, which are separated from the lower chambers by a polycarbonate membrane (typically 3-μm porosity).
-
-
Incubation & Detection:
-
Incubate the plate for 30-60 minutes at 37°C in a 5% CO2 incubator to allow cell migration.
-
After incubation, remove non-migrated cells from the top of the membrane.
-
Fix and stain the migrated cells on the underside of the membrane.
-
Quantify the migrated cells by counting under a microscope or by using a fluorescent dye and plate reader.
-
-
Data Analysis: Calculate the percentage inhibition of chemotaxis for each this compound concentration relative to the vehicle control and determine the IC50 value.
ERK1/2 Phosphorylation Assay
This assay measures the inhibition of C5a-induced phosphorylation of ERK1/2, a key downstream signaling event.
-
Cell Preparation: Seed C5aR1-expressing cells (e.g., CHO-hC5aR1 or U937) in a 96-well plate and culture until they reach the desired confluency. Serum-starve the cells for 4-6 hours prior to the assay to reduce basal ERK phosphorylation.
-
Assay Procedure:
-
Pre-treat the cells with serial dilutions of this compound or vehicle control for 30-60 minutes at 37°C.
-
Stimulate the cells with C5a at its EC80 concentration for 5-10 minutes at room temperature.
-
Aspirate the medium and lyse the cells using a lysis buffer provided with a phospho-ERK detection kit (e.g., HTRF, AlphaLISA).
-
-
Detection:
-
Transfer the cell lysates to a detection plate.
-
Add the detection reagents (e.g., fluorophore-labeled antibodies specific for total-ERK and phospho-ERK).
-
Incubate as per the manufacturer's instructions (typically 2 hours to overnight).
-
Read the plate on a compatible plate reader.
-
-
Data Analysis: Calculate the ratio of phospho-ERK to total-ERK signal. Determine the IC50 value by plotting the percentage inhibition against the log of this compound concentration.
β-Arrestin Recruitment Assay
This assay quantifies the ability of this compound to block the recruitment of β-arrestin to the activated C5aR1.
-
Assay Principle: This assay often uses a commercially available platform (e.g., DiscoverX PathHunter®) in a cell line co-expressing C5aR1 fused to a fragment of β-galactosidase (β-gal) and β-arrestin fused to the complementing fragment. Ligand-induced recruitment brings the fragments together, forming an active enzyme that generates a chemiluminescent signal.
-
Cell Preparation: Plate the engineered assay cells in a 384-well white assay plate and incubate overnight.
-
Assay Procedure:
-
Add serial dilutions of this compound or vehicle control to the cells.
-
Add C5a at its EC80 concentration to the wells to stimulate receptor activation.
-
Incubate the plate for 60-90 minutes at 37°C.
-
Add the detection reagents according to the manufacturer's protocol and incubate for a further 60 minutes at room temperature.
-
-
Detection: Measure the chemiluminescent signal using a plate reader.
-
Data Analysis: Calculate the percentage inhibition of the C5a-induced signal and determine the IC50 value for this compound.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicates | - Inconsistent cell seeding or cell health.- Pipetting errors.- Edge effects in the assay plate. | - Ensure a homogenous single-cell suspension before plating.- Use calibrated pipettes and proper technique.- Avoid using the outermost wells of the plate or fill them with buffer/media. |
| No or weak inhibition by this compound | - Inactive this compound stock (degradation, incorrect concentration).- Low C5aR1 expression in cells.- C5a concentration is too high (saturating).- Assay conditions are not optimal. | - Prepare a fresh stock solution of this compound and verify its concentration.- Confirm C5aR1 expression via FACS or Western blot; use a lower passage number.- Perform a full dose-response curve for C5a to determine the EC50 and use an EC80 concentration for inhibition assays.- Optimize incubation times and temperatures for both inhibitor and agonist. |
| High background signal | - Contaminated reagents or cell culture.- Non-specific binding of detection antibodies.- Autofluorescence of the compound. | - Use fresh, sterile reagents and screen for mycoplasma.- Include appropriate negative controls (e.g., cells only, buffer only).- Increase the number of wash steps if applicable to the assay.- Check for compound interference by running a control plate without cells. |
| Observed phenotype is inconsistent with C5aR1 inhibition | - Off-target effects of this compound at the concentration used. | - Perform a dose-response curve to ensure you are using the lowest effective concentration.- Use a structurally unrelated C5aR1 inhibitor to see if the phenotype is replicated.- Use genetic controls like siRNA or CRISPR to deplete C5aR1. If the phenotype persists in target-depleted cells, the effect is off-target. |
References
- 1. Characterization of Pharmacologic and Pharmacokinetic Properties of CCX168, a Potent and Selective Orally Administered Complement 5a Receptor Inhibitor, Based on Preclinical Evaluation and Randomized Phase 1 Clinical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of Pharmacologic and Pharmacokinetic Properties of CCX168, a Potent and Selective Orally Administered Complement 5a Receptor Inhibitor, Based on Preclinical Evaluation and Randomized Phase 1 Clinical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Zoracopan Instability in Long-Term Experiments
Welcome to the technical support center for Zoracopan (also known as avacopan or CCX168). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on maintaining the stability of this compound throughout long-term experiments. Ensuring the integrity of your compound is critical for obtaining reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for solid this compound?
A1: Solid this compound is stable for extended periods when stored at -20°C in a tightly sealed container, protected from light.
Q2: How should I prepare and store this compound stock solutions?
A2: this compound is poorly soluble in water. It is recommended to prepare stock solutions in an organic solvent such as Dimethyl Sulfoxide (DMSO). For long-term storage, it is advisable to aliquot the stock solution into single-use vials and store them at -20°C or -80°C to minimize freeze-thaw cycles.
Q3: My this compound solution appears cloudy or has precipitated after thawing. What should I do?
A3: Precipitation can occur, especially when diluting the DMSO stock solution into an aqueous buffer. To address this, you can try gentle warming (up to 37°C) and vortexing to redissolve the compound. If precipitation persists, it is recommended to prepare a fresh dilution. To prevent this, consider lowering the final concentration of this compound in your aqueous medium or ensuring the final DMSO concentration is as low as possible while maintaining solubility.
Q4: How stable is this compound in aqueous solutions for in vitro assays?
A4: this compound is prone to precipitation in aqueous solutions due to its low water solubility. It is highly recommended to prepare fresh dilutions in your experimental buffer immediately before use.
Q5: I suspect my this compound has degraded. How can I check its purity?
A5: The purity of your this compound solution can be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC). A decrease in the main peak area and the appearance of new peaks may indicate degradation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Precipitation in aqueous solution | Low aqueous solubility of this compound. | Prepare fresh dilutions for immediate use. Decrease the final concentration of this compound. Maintain a minimal, yet effective, final concentration of DMSO. |
| Loss of biological activity | Degradation of this compound due to improper storage or handling. | Confirm the purity and concentration of your stock solution using HPLC. Prepare fresh stock solutions and aliquot for single use to avoid multiple freeze-thaw cycles. |
| Inconsistent experimental results | Instability of this compound under experimental conditions (e.g., pH, temperature, light exposure). | Review the experimental protocol to identify potential sources of instability. Perform a stability study of this compound under your specific experimental conditions. |
| Appearance of unknown peaks in HPLC analysis | Degradation of this compound. | Conduct forced degradation studies to identify potential degradation products and understand degradation pathways. This will help in developing a stability-indicating analytical method. |
Quantitative Stability Data
Forced degradation studies have been conducted to assess the stability of this compound under various stress conditions. The following table summarizes the percentage of the active substance remaining and the percentage of degradation products formed after 24 hours of exposure.
| Stress Condition | Assay of Active Substance (%) | Assay of Degraded Products (%) | Mass Balance (%) |
| Acid Hydrolysis (0.1 M HCl) | 43.75 | 54.61 | 98.36 |
| Basic Hydrolysis (0.1 M NaOH) | 43.32 | 55.02 | 98.32 |
| Thermal Degradation (50 °C) | 97.39 | - | 97.39 |
| UV (254nm) | 95.19 | 4.34 | 99.53 |
| Oxidative (3% Hydrogen Peroxide) | 95.75 | 4.28 | 100.03 |
Data from a validated RP-HPLC method for Avacopan.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, single-use vials with screw caps
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the required amount of solid this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the solid is completely dissolved. Gentle warming (up to 37°C) or brief sonication can be used to aid dissolution.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot the stock solution into single-use vials.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways of this compound.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC-grade water
-
HPLC-grade methanol or acetonitrile
-
HPLC system with a UV/Vis or mass spectrometry (MS) detector
-
pH meter
-
Temperature-controlled oven
-
Photostability chamber
Procedure:
-
Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., a mixture of methanol and water).
-
Stress Conditions:
-
Acidic Hydrolysis: Add an equal volume of 0.1 M HCl to the this compound solution. Incubate at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Basic Hydrolysis: Add an equal volume of 0.1 M NaOH to the this compound solution. Incubate at a specified temperature (e.g., 60°C) for a defined period.
-
Oxidative Degradation: Add an equal volume of 3% H₂O₂ to the this compound solution. Keep at room temperature for a defined period.
-
Thermal Degradation: Store the solid this compound and a solution of this compound in a temperature-controlled oven at an elevated temperature (e.g., 70°C) for a defined period.
-
Photolytic Degradation: Expose the solid this compound and a solution of this compound to UV light (e.g., 254 nm) in a photostability chamber for a defined period.
-
-
Sample Analysis:
-
At specified time points, withdraw samples from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a validated stability-indicating HPLC method to determine the percentage of this compound remaining and to detect the formation of degradation products.
-
Visualizations
This compound Mechanism of Action
This compound is a selective antagonist of the complement C5a receptor 1 (C5aR1). It blocks the binding of the pro-inflammatory anaphylatoxin C5a to its receptor, thereby inhibiting the downstream signaling cascade that leads to neutrophil activation and migration to sites of inflammation.
Interpreting unexpected results in Zoracopan functional assays
Welcome to the Zoracopan Functional Assays Technical Support Center. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results in functional assays involving this compound, a C5aR1 antagonist.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a selective, small-molecule antagonist of the complement C5a receptor 1 (C5aR1). C5aR1 is a G-protein coupled receptor (GPCR) that, upon binding its ligand C5a, activates downstream signaling pathways, leading to pro-inflammatory responses such as chemotaxis, degranulation, and cytokine release. This compound binds to C5aR1 and blocks the binding of C5a, thereby inhibiting these inflammatory cascades.
Q2: Which functional assays are commonly used to characterize this compound activity?
Commonly used functional assays to assess the antagonist activity of this compound on C5aR1 include:
-
Calcium Flux Assays: Measure changes in intracellular calcium concentration upon C5a stimulation in the presence and absence of this compound.[1][2]
-
β-Arrestin Recruitment Assays: Determine the ability of this compound to block C5a-induced recruitment of β-arrestin to C5aR1.[3][4]
-
ERK Phosphorylation Assays: Assess the inhibition of C5a-mediated phosphorylation of extracellular signal-regulated kinase (ERK), a downstream signaling event.
-
Chemotaxis Assays: Evaluate the ability of this compound to block the migration of cells towards a C5a gradient.
Troubleshooting Guides
Below are troubleshooting guides for common unexpected results encountered during this compound functional assays.
Issue 1: High background signal or apparent agonist activity of this compound in a calcium flux assay.
Possible Causes & Solutions
| Possible Cause | Suggested Solution |
| Cell Health: Poor cell health can lead to leaky membranes and altered calcium homeostasis. | Cell Viability Check: Confirm cell viability (>95%) using a method like Trypan Blue exclusion before starting the assay. Handle cells gently to avoid mechanical stress. Optimal Seeding Density: Ensure cells are seeded at an optimal density to avoid stress from overgrowth or sparseness. |
| Autofluorescence: this compound or other components in the assay buffer may be autofluorescent. | Controls: Include wells with cells and this compound but without the calcium indicator dye to measure background fluorescence. Also, run a control with buffer and this compound alone. |
| Off-Target Effects: At high concentrations, this compound might interact with other receptors or ion channels, causing a calcium response. | Concentration-Response Curve: Perform a full concentration-response curve for this compound alone to identify any potential off-target agonistic activity. Selectivity Profiling: Test this compound against a panel of other GPCRs to assess its selectivity. |
| Assay Buffer Composition: Components in the assay buffer, such as phenol red, can interfere with fluorescence measurements. | Phenol Red-Free Media: Use phenol red-free media or buffer during the assay. Background Correction: Subtract the fluorescence of control wells (cells with dye but no stimuli) from all measurements. |
Issue 2: Inconsistent IC50 values for this compound across different experiments.
Possible Causes & Solutions
| Possible Cause | Suggested Solution |
| Cell Line Variability: Different cell passages or batches can have varying levels of C5aR1 expression. | Consistent Cell Culture: Use cells within a defined passage number range. Regularly check C5aR1 expression levels via flow cytometry or qPCR. Cell Line Authentication: Ensure the cell line has not been misidentified or contaminated. |
| Reagent Stability: this compound or C5a may degrade with improper storage or handling. | Proper Storage: Store this compound and C5a aliquots at the recommended temperature and avoid repeated freeze-thaw cycles. Fresh Dilutions: Prepare fresh dilutions of compounds for each experiment. |
| Assay Conditions: Variations in incubation times, temperature, or cell density can affect results. | Standardized Protocol: Strictly adhere to a standardized protocol for all experiments. Ensure consistent incubation times and temperatures. |
| Agonist Concentration: Using a C5a concentration that is too high (saturating) can make it difficult to accurately determine the IC50 of a competitive antagonist. | Optimize Agonist Concentration: Use a C5a concentration at or near its EC80 value to ensure a competitive inhibition curve. |
Issue 3: Incomplete inhibition of C5a response by this compound at high concentrations.
Possible Causes & Solutions
| Possible Cause | Suggested Solution |
| Receptor Desensitization/Internalization: Prolonged exposure to C5a can lead to C5aR1 desensitization and internalization, affecting the maximal response. | Optimize Stimulation Time: Determine the optimal C5a stimulation time that gives a robust signal without significant receptor desensitization. |
| Presence of C5aR2: The cell line may also express the C5a receptor 2 (C5aR2), which is not targeted by this compound and can contribute to the overall cellular response. | Receptor Expression Profiling: Characterize the expression of both C5aR1 and C5aR2 in your cell model. Use a cell line that predominantly expresses C5aR1. |
| Insoluble Compound: this compound may precipitate out of solution at high concentrations. | Solubility Check: Visually inspect the highest concentrations of this compound for any precipitation. Determine the solubility of this compound in your assay buffer. |
| Non-Competitive Inhibition: The observed effect might not be due to direct competition at the C5a binding site. | Mechanism of Action Studies: Perform binding assays to confirm competitive inhibition. |
Experimental Protocols
Calcium Flux Assay Protocol
-
Cell Preparation:
-
Seed cells expressing C5aR1 (e.g., CHO-hC5aR1 or primary human neutrophils) in a black-walled, clear-bottom 96-well plate.
-
Culture cells to 80-90% confluency.
-
-
Dye Loading:
-
Prepare a calcium indicator dye loading solution (e.g., Fluo-8 AM) according to the manufacturer's instructions in a suitable assay buffer (e.g., HBSS with 20 mM HEPES).
-
Remove the culture medium and add the dye loading solution to the cells.
-
Incubate at 37°C for 45-60 minutes in the dark.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Add the this compound dilutions to the appropriate wells and incubate at room temperature for 15-30 minutes in the dark. Include vehicle controls.
-
-
Calcium Flux Measurement:
-
Set the plate reader to the appropriate excitation and emission wavelengths for the chosen dye (e.g., Ex/Em = 490/525 nm for Fluo-8).
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
Add C5a (at a pre-determined EC80 concentration) to all wells simultaneously using an automated injector.
-
Measure the fluorescence signal every 1-2 seconds for 2-3 minutes.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the data to the control response (C5a alone).
-
Plot the normalized response against the log of this compound concentration and fit a four-parameter logistic equation to determine the IC50 value.
-
β-Arrestin Recruitment Assay Protocol (e.g., PathHunter® Assay)
-
Cell Preparation:
-
Use a cell line engineered to co-express C5aR1 fused to a fragment of β-galactosidase and β-arrestin fused to the complementing fragment (e.g., PathHunter® CHO-K1 C5aR1 β-Arrestin cells).
-
Seed cells in a white-walled 96-well plate and incubate overnight.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Add the this compound dilutions to the cells and pre-incubate for 30 minutes at 37°C.
-
Add C5a (at a pre-determined EC80 concentration) to the wells.
-
Incubate for 60-90 minutes at 37°C.
-
-
Signal Detection:
-
Add the detection reagent containing the chemiluminescent substrate.
-
Incubate at room temperature for 60 minutes in the dark.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (wells with no C5a).
-
Normalize the data to the control response (C5a alone).
-
Plot the normalized response against the log of this compound concentration to determine the IC50 value.
-
Visualizations
C5aR1 Signaling Pathway
Caption: C5aR1 signaling pathway and point of inhibition by this compound.
Experimental Workflow: this compound IC50 Determination
Caption: General workflow for determining the IC50 of this compound.
Troubleshooting Logic: Inconsistent IC50 Values
Caption: Troubleshooting logic for inconsistent this compound IC50 values.
References
- 1. researchgate.net [researchgate.net]
- 2. Functional Analysis of a Novel Complement C5a Receptor 1-Blocking Monoclonal Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of activation and biased signaling in complement receptor C5aR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. beta-Arrestin recruitment assay for the identification of agonists of the sphingosine 1-phosphate receptor EDG1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Methods for improving the reproducibility of Zoracopan experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to improve the reproducibility of experiments involving Zoracopan (also known as Avacopan).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a selective antagonist of the complement C5a receptor 1 (C5aR1).[1][2] It functions by blocking the binding of C5a, a potent pro-inflammatory anaphylatoxin, to its receptor C5aR1. This inhibition prevents the downstream signaling that leads to the recruitment and activation of inflammatory cells, particularly neutrophils.[1] This mechanism of action makes this compound a therapeutic target for various autoimmune and inflammatory disorders, including ANCA-associated vasculitis.[3][4]
Q2: What are the common in vitro assays used to assess this compound's activity?
Common in vitro assays to evaluate the efficacy of this compound include:
-
C5a Binding Assays: To determine the ability of this compound to compete with C5a for binding to C5aR1.
-
Calcium Mobilization Assays: To measure the inhibition of C5a-induced intracellular calcium flux in cells expressing C5aR1, such as neutrophils or U937 cells.
-
Chemotaxis/Migration Assays: To assess the ability of this compound to block C5a-mediated migration of inflammatory cells.
-
Cell Surface Marker Upregulation Assays: To measure the inhibition of C5a-induced upregulation of activation markers like CD11b on neutrophils.
Q3: What are the key considerations for in vivo studies with this compound?
For in vivo experiments, it is crucial to:
-
Select an appropriate animal model: A transgenic mouse model with human C5aR1 knock-in has been used to evaluate the in vivo efficacy of this compound.
-
Determine the optimal dose and administration route: Pharmacokinetic and pharmacodynamic studies are essential to establish the working dose and duration of action.
-
Monitor relevant biomarkers: In vivo efficacy can be assessed by measuring C5a-induced neutrophil mobilization and the generation of inflammatory markers like TNF.
Q4: How can I minimize variability in my this compound experiments?
Minimizing variability is critical for reproducibility. Key strategies include:
-
Standardize protocols: Use consistent and detailed experimental protocols across all experiments.
-
Proper sample handling: The complement system is sensitive to ex vivo activation. Ensure proper blood sample collection, processing, and storage to avoid erroneous results.
-
Use qualified reagents: Use reagents from reputable suppliers and perform quality control checks.
-
Consistent cell culture practices: For cell-based assays, maintain consistent cell lines, passage numbers, and culture conditions.
-
Calibrate instruments: Regularly calibrate all equipment used in the experiments.
Troubleshooting Guides
In Vitro Assay Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High background signal in binding assay | - Non-specific binding of this compound or labeled C5a.- Inadequate washing steps. | - Increase the concentration of blocking agents (e.g., BSA).- Optimize washing buffer composition and increase the number of washes. |
| Low signal-to-noise ratio in calcium mobilization assay | - Low C5aR1 expression on cells.- Suboptimal dye loading or leakage.- Cell viability issues. | - Use a cell line with confirmed high C5aR1 expression.- Optimize dye concentration and incubation time.- Assess cell viability before and after the experiment. |
| Inconsistent results in chemotaxis assays | - Variability in cell density.- Inconsistent gradient formation.- Edge effects in multi-well plates. | - Ensure accurate cell counting and seeding.- Verify the proper setup of the chemotaxis chamber.- Avoid using the outer wells of the plate or use a plate with a moat. |
| This compound appears less potent than expected | - Degradation of this compound stock solution.- Presence of interfering substances in the assay buffer.- Incorrect concentration calculations. | - Prepare fresh stock solutions and store them properly.- Use a clean, well-defined assay buffer.- Double-check all calculations and dilutions. |
In Vivo Experiment Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Lack of in vivo efficacy | - Inadequate dose or dosing frequency.- Poor bioavailability of this compound.- Inappropriate animal model. | - Perform a dose-response study to determine the optimal dose.- Analyze the pharmacokinetic profile of this compound in the chosen species.- Ensure the animal model expresses a C5aR1 that is responsive to this compound. |
| High variability in animal responses | - Genetic variability within the animal colony.- Differences in animal handling and environmental conditions.- Inconsistent administration of this compound or C5a. | - Use a genetically homogeneous animal strain.- Standardize housing, diet, and handling procedures.- Ensure precise and consistent dosing techniques. |
| Unexpected adverse effects | - Off-target effects of this compound.- Interaction with other administered substances.- Underlying health issues in the animals. | - Review the selectivity profile of this compound.- Conduct a thorough review of all experimental components.- Perform a health screen of the animals before the experiment. |
Experimental Protocols & Data Presentation
Key Experimental Methodologies
1. Calcium Mobilization Assay Protocol
-
Cell Preparation: Culture U937 cells or freshly isolated human neutrophils to the desired density.
-
Dye Loading: Incubate cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) according to the manufacturer's instructions.
-
Washing: Wash the cells to remove excess dye.
-
Treatment: Pre-incubate the cells with varying concentrations of this compound or vehicle control.
-
Stimulation: Add C5a to stimulate calcium influx.
-
Measurement: Measure the change in fluorescence intensity over time using a fluorometric plate reader.
-
Data Analysis: Calculate the inhibition of C5a-induced calcium mobilization by this compound and determine the IC50 value.
2. In Vivo Pharmacodynamic Assay for C5aR1 Antagonist Efficacy
-
Animal Model: Use wild-type or human C5aR1 knock-in mice.
-
Antagonist Administration: Administer this compound intravenously (i.v.) or orally (p.o.) at various doses and time points prior to C5a challenge.
-
C5a Challenge: Inject recombinant mouse or human C5a i.v. to induce a biological response.
-
Blood Sampling: Collect blood samples at specified time points after C5a injection.
-
Analysis:
-
Neutrophil Mobilization: Perform a complete blood count to quantify the number of circulating neutrophils.
-
Cytokine Production: Measure plasma levels of inflammatory cytokines, such as TNF, using an ELISA.
-
-
Data Analysis: Compare the C5a-induced responses in this compound-treated animals to vehicle-treated controls to determine the in vivo efficacy and duration of action.
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Assay Type | Cell Type | Ligand | IC50 (nM) | Reference |
| C5a Binding | U937 | C5a | ~1-5 | |
| Calcium Mobilization | Human Neutrophils | C5a | ~1-10 | |
| Chemotaxis | Human Neutrophils | C5a | ~1-10 | |
| CD11b Upregulation | Human Neutrophils | C5a | ~5-15 |
Table 2: In Vivo Efficacy of this compound in a Human C5aR1 Knock-in Mouse Model
| Dose (mg/kg, p.o.) | Inhibition of C5a-induced Neutrophil Mobilization (%) | Reference |
| 1 | ~50% | |
| 3 | ~75% | |
| 10 | >90% |
Visualizations
References
- 1. Characterization of Pharmacologic and Pharmacokinetic Properties of CCX168, a Potent and Selective Orally Administered Complement 5a Receptor Inhibitor, Based on Preclinical Evaluation and Randomized Phase 1 Clinical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. In Vivo Pharmacodynamic Method to Assess Complement C5a Receptor Antagonist Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy and safety of avacopan in patients with ANCA-associated vasculitis receiving rituximab in a randomised trial - PMC [pmc.ncbi.nlm.nih.gov]
Identifying and minimizing Zoracopan-induced cytotoxicity in vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing potential cytotoxicity associated with Zoracopan in vitro.
Frequently Asked Questions (FAQs)
Q1: We are starting our in vitro cytotoxicity assessment of this compound. Which cell lines should we select?
A1: The choice of cell line is critical and should be guided by the therapeutic target and potential off-target tissues. Since this compound is a complement factor D inhibitor, consider the following:
-
Target-Relevant Cells: Use cell lines that are known to be sensitive to complement-mediated damage or that express components of the alternative complement pathway.
-
Liver-Derived Cells: As the liver is a primary site of drug metabolism, including a human hepatocyte cell line (e.g., HepG2) is recommended to assess potential metabolite-driven cytotoxicity.
-
Kidney-Derived Cells: The kidneys can also be involved in drug clearance, making cell lines like HEK293 a relevant model.
-
Immune Cells: To investigate effects on immune function, consider using primary immune cells or cell lines such as Jurkat (T lymphocytes) or U937 (monocytes).
-
Panel of Diverse Cell Lines: It is best practice to screen this compound against a panel of cell lines from different tissues to identify potential organ-specific toxicity.
Q2: What is the recommended starting concentration range for this compound in our cytotoxicity assays?
A2: For initial screening, a wide concentration range is recommended to determine the cytotoxic potential. A common starting point is a serial dilution from a high concentration (e.g., 100 µM or 1 mM) down to nanomolar levels. The concentrations should bracket the expected therapeutic exposure if that information is available. Subsequent experiments can then focus on a narrower range around the initial IC50 (half-maximal inhibitory concentration) value.
Q3: We are observing high variability between replicate wells in our cytotoxicity assay. What are the common causes and solutions?
A3: High variability can obscure the true effect of this compound.[1] Common causes and their solutions are summarized below:
| Probable Cause | Solution |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before plating. Mix the cell suspension between pipetting steps to prevent settling. |
| Pipetting Errors | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent pipetting technique across all wells. |
| Edge Effects | Evaporation from wells on the edge of the plate can concentrate the drug and media components. To mitigate this, avoid using the outer wells or fill them with sterile PBS or media.[2] |
| Compound Precipitation | This compound may have limited aqueous solubility. Visually inspect the wells under a microscope for any precipitate. If observed, consider using a lower concentration, a different solvent (ensure vehicle controls are included), or a formulation aid. |
Q4: Our MTT assay results show low absorbance values, even in our untreated control wells. What could be the problem?
A4: Low signal in an MTT assay typically points to issues with cell health or the assay reagents.[1]
| Probable Cause | Solution |
| Low Cell Density | The number of viable cells may be insufficient to generate a strong signal. Optimize the initial cell seeding density for your chosen cell line and incubation time. |
| Compromised Cell Health | Ensure cells are healthy and in the logarithmic growth phase before seeding. Check for contamination in your cell culture. |
| MTT Reagent Issues | MTT is light-sensitive and should be protected from light. Ensure the MTT solution is properly prepared and not expired. |
| Incomplete Formazan Solubilization | After adding the solubilization solution (e.g., DMSO, isopropanol), ensure the formazan crystals are completely dissolved by mixing thoroughly. |
Q5: We are observing high background absorbance in our negative control wells (media only) in an MTT assay. What is the cause?
A5: High background can be caused by contamination or interference from media components.
| Probable Cause | Solution |
| Microbial Contamination | Check the media and incubator for signs of bacterial or fungal contamination. Use fresh, sterile reagents. |
| Media Components | Phenol red in some culture media can contribute to background absorbance. Use a reference wavelength (e.g., 630 nm) during the absorbance reading to correct for this. Alternatively, perform the assay in phenol red-free media. |
| Compound Interference | If this compound itself is colored, it can interfere with the assay. Run a control with this compound in cell-free medium to quantify its intrinsic absorbance and subtract this value from your experimental wells. |
Q6: How can we minimize the risk of off-target effects when assessing this compound's cytotoxicity?
A6: Minimizing off-target effects is crucial for accurate interpretation.
-
Use of Control Compounds: Include a negative control compound with a similar chemical scaffold but known to be inactive, and a positive control compound known to induce cytotoxicity through a specific mechanism.
-
Orthogonal Assays: Do not rely on a single assay. Use multiple assays that measure different cellular parameters (e.g., metabolic activity, membrane integrity, and ATP levels) to confirm results.
-
Counter-Screening: Screen this compound against unrelated targets or pathways to identify potential unintended interactions.
-
Molecular Docking: In silico tools can predict potential off-target binding sites based on the structure of this compound.
Troubleshooting Guides
Table 1: General Troubleshooting for In Vitro Cytotoxicity Assays
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low Signal or No Response | Insufficient cell number; Inactive compound; Assay reagent degradation; Incorrect wavelength/filter settings. | Optimize cell seeding density. Verify compound activity with a positive control. Use fresh reagents. Confirm instrument settings are correct for the specific assay. |
| High Background Signal | Reagent contamination; Media interference (e.g., phenol red); Compound is colored or fluorescent. | Use sterile technique and fresh reagents. Run a "media only" control. Run a "compound only" control to measure intrinsic signal and subtract it from measurements. |
| High Variability | Inconsistent cell seeding; Pipetting errors; Edge effects on the plate; Compound precipitation. | Ensure homogenous cell suspension. Calibrate pipettes. Do not use outer wells of the plate or fill them with PBS. Check for compound precipitation under a microscope. |
| Results >100% Viability | Compound enhances metabolic activity; Hormetic effects (stimulatory at low doses); Compound directly reduces assay substrate (e.g., MTT). | Confirm results with an orthogonal assay that measures cell number (e.g., cell counting) or membrane integrity (LDH assay). Run a cell-free control to test for direct substrate reduction. |
Table 2: Assay-Specific Troubleshooting
| Assay Type | Issue | Probable Cause(s) | Recommended Solution(s) |
| MTT/MTS (Metabolic) | Low absorbance | Low cell number; Incomplete formazan solubilization. | Increase initial cell seeding density. Ensure complete dissolution of formazan crystals. |
| LDH Release (Membrane Integrity) | High spontaneous release in controls | Suboptimal cell culture conditions; Over-confluent cells; Rough handling of cells. | Ensure cells are healthy and not stressed. Do not let cells become over-confluent. Handle cell plates gently. |
| ATP-Based (Viability) | Low luminescence | Low cell number; Rapid ATP degradation after lysis. | Increase initial cell seeding density. Use a lysis buffer that inactivates ATPases and work quickly on ice. |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol assesses cell viability by measuring the metabolic conversion of yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
-
96-well flat-bottom plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should not exceed 0.5% and should be consistent across all wells, including the vehicle control.
-
Remove the old medium and add 100 µL of the diluted compounds to the respective wells. Include vehicle controls (medium with solvent) and untreated controls (medium only).
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C, protected from light.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly on a plate shaker.
-
Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm to reduce background.
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This protocol measures the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound stock solution
-
LDH cytotoxicity assay kit (containing substrate, cofactor, and dye)
-
Lysis Buffer (often 10X, provided in the kit)
-
96-well flat-bottom plates
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-4 from the MTT protocol.
-
Prepare Controls: Set up three types of controls:
-
Spontaneous LDH Release: Untreated cells.
-
Maximum LDH Release: Untreated cells lysed with 10 µL of 10X Lysis Buffer 15 minutes before the end of incubation.
-
Background Control: Cell-free medium.
-
-
Sample Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add 50 µL to each well of the new plate.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Measurement: Measure the absorbance at the wavelength specified by the kit manufacturer (usually 490 nm).
Protocol 3: ATP-Based Cell Viability Assay (e.g., CellTiter-Glo®)
This assay quantifies ATP, an indicator of metabolically active cells.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound stock solution
-
ATP-based assay reagent (e.g., CellTiter-Glo®)
-
Opaque-walled 96-well plates suitable for luminescence
Procedure:
-
Cell Seeding and Treatment: Seed cells in an opaque-walled 96-well plate and treat with this compound as described in the MTT protocol (steps 1-4).
-
Reagent Preparation: Equilibrate the ATP assay reagent to room temperature.
-
Lysis and Signal Generation: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add a volume of ATP assay reagent equal to the volume of culture medium in each well (e.g., 100 µL).
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Measure luminescence using a plate-reading luminometer.
Data Presentation
Quantitative data should be summarized in tables to facilitate comparison and analysis.
Table 3: Example IC50 Data for this compound in Different Cell Lines
| Cell Line | Assay Type | Incubation Time (h) | IC50 (µM) |
| HepG2 | MTT | 48 | > 100 |
| HEK293 | ATP-Based | 48 | 85.2 |
| Jurkat | LDH Release | 24 | 62.5 |
Table 4: Example Multi-Assay Comparison in a Single Cell Line (HEK293)
| Assay Type | Endpoint Measured | IC50 (µM) at 48h |
| MTT | Metabolic Activity | 91.4 |
| LDH Release | Membrane Integrity | 79.8 |
| ATP-Based | Cell Viability (ATP) | 85.2 |
Visualizations
Below are diagrams illustrating key workflows and concepts relevant to assessing this compound-induced cytotoxicity.
Caption: Hypothetical signaling pathways for this compound cytotoxicity.
Caption: General experimental workflow for in vitro cytotoxicity testing.
Caption: Troubleshooting decision tree for unexpected cytotoxicity results.
References
Best practices for storing and handling Zoracopan powder and solutions
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling Zoracopan powder and solutions. The following troubleshooting guides and FAQs address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound powder?
A1: this compound powder should be stored under specific conditions to ensure its stability. For long-term storage, it is recommended to keep the powder at -20°C for up to 3 years. For short-term storage (days to weeks), it can be kept at 0-4°C in a dry and dark environment[1][2].
Q2: How should I store this compound stock solutions?
A2: The stability of this compound in solution is dependent on the storage temperature. For optimal stability, stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -80°C for up to 6 months or at -20°C for up to 1 month[3].
Q3: What is the best solvent to dissolve this compound powder?
A3: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound. It is highly soluble in DMSO, with a concentration of ≥ 100 mg/mL achievable[3]. It is crucial to use anhydrous, high-purity DMSO, as the presence of water can negatively impact the solubility of the compound[4].
Q4: My this compound solution appears cloudy or has precipitated after storage. What should I do?
A4: Precipitation can occur, especially after freeze-thaw cycles. To redissolve the compound, gently warm the solution to 37°C and vortex or sonicate until the solution becomes clear. Before use, always visually inspect the solution to ensure all precipitate has dissolved.
Q5: What safety precautions should I take when handling this compound?
A5: When handling this compound powder and solutions, standard laboratory safety practices should be followed. This includes wearing personal protective equipment (PPE) such as gloves, a lab coat, and safety goggles. Ensure you work in a well-ventilated area. Avoid direct contact with skin and eyes, and do not ingest the compound. In case of contact, wash the affected area thoroughly with water.
Troubleshooting Guides
Issue 1: this compound Powder Will Not Dissolve
If you are experiencing difficulty dissolving this compound powder, consult the following decision tree for a systematic approach to troubleshooting.
References
Adjusting experimental protocols for different Zoracopan formulations
This guide provides technical support for researchers and drug development professionals working with the selective C5a receptor 1 (C5aR1) antagonist, Zoracopan (also known as CCX168 or avacopan). It addresses common challenges encountered when adjusting experimental protocols for different laboratory-prepared formulations, particularly concerning the compound's solubility characteristics.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents and formulation strategies for this compound in research settings?
A1: this compound is a small molecule that, like many drug candidates, may exhibit poor aqueous solubility.[1][2] For in vitro cell-based assays, Dimethyl Sulfoxide (DMSO) is a common initial solvent for creating high-concentration stock solutions. For subsequent dilution into aqueous cell culture media, it is critical to maintain a final DMSO concentration that is non-toxic to the cells (typically ≤0.5%).
For animal studies, more complex vehicles may be required. Published information for this compound and other poorly soluble compounds suggests multi-component systems, such as:
-
A mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[3]
-
A solution of 10% DMSO in 90% Corn Oil.[3]
Other advanced formulation strategies for poorly soluble drugs that researchers might consider include the use of cyclodextrins to form inclusion complexes or lipid-based formulations to enhance solubility and bioavailability.[4]
Q2: How can the choice of formulation vehicle impact my experimental results?
A2: The formulation vehicle can significantly influence assay outcomes. High concentrations of solvents like DMSO can induce cellular stress or toxicity, confounding results. Surfactants and polymers used to improve solubility, such as Tween-80 or PEG300, can also affect cell membrane integrity and function. It is imperative to run vehicle-only controls in every experiment to differentiate the effects of the this compound formulation from the effects of the compound itself.
Q3: What are the best practices for preparing and storing this compound stock solutions?
A3: To ensure consistency, stock solutions should be prepared in a high-quality anhydrous solvent like DMSO. Once prepared, it is advisable to aliquot the solution into single-use volumes and store them at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles. For longer-term storage (up to 6 months), -80°C is recommended. Before use, an aliquot should be thawed completely and vortexed gently to ensure homogeneity.
Troubleshooting Guide
This section addresses specific issues that may arise during experiments with different this compound formulations.
Problem: I am observing high variability or poor reproducibility in my IC50 values.
-
Possible Cause 1: Compound Precipitation. this compound may precipitate out of solution when the high-concentration DMSO stock is diluted into aqueous assay buffers or media. This is a common issue with poorly soluble drugs.
-
Solution: Visually inspect all dilutions for signs of precipitation (cloudiness, particulates). Reduce the final assay concentration or the intermediate dilution step concentration. Consider using a formulation with solubilizing excipients, but always validate the vehicle control. If precipitation occurs, sonication may aid dissolution.
-
-
Possible Cause 2: Inconsistent Cell Density. The response of cells to a drug can be highly dependent on their density and growth phase.
-
Solution: Implement a strict cell counting and plating protocol. Ensure cells are evenly distributed in microplate wells. Avoid edge effects by not using the outer wells of the plate or by filling them with a blank medium.
-
-
Possible Cause 3: Drug Adsorption to Plastics. Hydrophobic compounds can adsorb to the surfaces of pipette tips and microplates, reducing the effective concentration in the assay.
-
Solution: Use low-retention plasticware. Pre-wetting pipette tips with the dilution buffer before handling the compound solution can also minimize loss.
-
Problem: this compound is showing lower-than-expected potency or no effect.
-
Possible Cause 1: Compound Degradation. this compound may be unstable in certain buffers or over long incubation periods at 37°C.
-
Solution: Minimize the time the compound spends in aqueous solution before being added to the cells. For long-term experiments ( > 24 hours), consider replenishing the media with freshly diluted this compound daily. Confirm the stability of your stock solution if it has been stored for an extended period or subjected to multiple freeze-thaw cycles.
-
-
Possible Cause 2: Sub-optimal Assay Conditions. The assay may not be sensitive enough to detect this compound's inhibitory activity.
-
Solution: Optimize the concentration of the agonist (C5a). Use a concentration of C5a that elicits a sub-maximal response (e.g., EC80) to allow for a clear window of inhibition. Ensure incubation times are appropriate for the specific cellular process being measured (e.g., calcium flux is rapid, while cytokine release is slower).
-
Problem: I am observing cell toxicity that does not seem related to C5aR1 antagonism.
-
Possible Cause 1: Vehicle Toxicity. The concentration of the solvent (e.g., DMSO) or other excipients in your final formulation may be too high for the cell type being used.
-
Solution: Perform a dose-response experiment with the vehicle alone to determine its toxicity threshold. Ensure the final concentration of DMSO or other solvents is well below this limit (e.g., <0.5%).
-
-
Possible Cause 2: Formulation-Induced Cell Stress. Some solubilizing agents can perturb cell membranes, leading to non-specific cytotoxicity.
-
Solution: Screen multiple formulation strategies if possible. Compare results from a simple DMSO-based formulation to those from more complex vehicles to identify any formulation-specific artifacts.
-
Data Presentation
Table 1: Hypothetical Solubility and Stability of this compound Formulations
| Formulation Vehicle | Max Solubility (mM) | Stability at 37°C (t½, hours) | Notes |
| 100% DMSO | >100 | >48 | High concentration stock solution. |
| RPMI + 10% FBS + 0.5% DMSO | 0.1 | 24 - 48 | Potential for precipitation at higher concentrations. |
| Saline + 10% DMSO + 40% PEG300 | ≥ 4.06 | >24 | Suitable for in vivo studies, but vehicle controls are critical. |
| Saline + 5% Cyclodextrin | 0.5 | >48 | May enhance solubility but requires careful characterization. |
Table 2: Troubleshooting Summary for Inconsistent Potency Data
| Observation | Potential Root Cause | Recommended Action |
| High IC50 variability between experiments | Compound precipitation upon dilution | Decrease final concentration; use a solubilizing agent; visually inspect dilutions. |
| Drifting IC50 values during a long experiment | Compound degradation | Refresh media with new compound during the experiment; assess stability in media. |
| No inhibition observed | Low C5aR1 expression on cells | Confirm receptor expression via flow cytometry or Western blot. |
| High background signal in vehicle control | Vehicle-induced cell activation/stress | Lower final vehicle concentration; test alternative solvents. |
Experimental Protocols
Key Experiment: Neutrophil Activation Assay (CD11b Upregulation)
This protocol describes a method to assess the potency of different this compound formulations by measuring the inhibition of C5a-induced upregulation of the activation marker CD11b on the surface of human neutrophils.
1. Materials:
-
This compound stock solution (e.g., 10 mM in DMSO) and various prepared formulations.
-
Recombinant human C5a (agonist).
-
Ficoll-Paque for neutrophil isolation.
-
RPMI 1640 media.
-
Fluorescently-conjugated anti-human CD11b antibody.
-
Flow cytometer.
2. Method:
-
Neutrophil Isolation: Isolate primary human neutrophils from fresh whole blood from healthy donors using a standard method like Ficoll density gradient centrifugation followed by dextran sedimentation.
-
Cell Preparation: Resuspend isolated neutrophils in cold RPMI media at a concentration of 2 x 10⁶ cells/mL.
-
Compound Preparation: Prepare a serial dilution of each this compound formulation in RPMI. Also, prepare a vehicle control series.
-
Incubation: In a 96-well plate, add 50 µL of the cell suspension to 50 µL of each this compound dilution or vehicle control. Incubate for 15-30 minutes at 37°C.
-
Stimulation: Prepare a C5a solution in RPMI at 2x the final desired concentration (e.g., 20 nM for a 10 nM final concentration, corresponding to the EC80). Add 100 µL of this C5a solution to the wells. For negative controls, add 100 µL of RPMI media.
-
Incubation: Incubate the plate for 30 minutes at 37°C.
-
Staining: Stop the reaction by placing the plate on ice. Add the anti-CD11b antibody to each well according to the manufacturer's recommendation. Incubate for 30 minutes on ice in the dark.
-
Analysis: Wash the cells with cold PBS. Analyze the samples on a flow cytometer, gating on the neutrophil population and measuring the mean fluorescence intensity (MFI) of the CD11b signal.
-
Data Processing: Normalize the data with the unstimulated cells (0% activation) and C5a-stimulated vehicle control (100% activation). Plot the normalized response against the log of this compound concentration and fit a four-parameter logistic curve to determine the IC50 value.
Mandatory Visualizations
C5aR1 Signaling Pathway and this compound Inhibition
References
- 1. future4200.com [future4200.com]
- 2. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. How poorly soluble compounds are formulated into drugs [pion-inc.com]
Validation & Comparative
Zoracopan's Specificity for C5aR1 Over C5aR2: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Zoracopan's (also known as Avacopan or CCX168) specificity for the complement component 5a receptor 1 (C5aR1) over its closely related counterpart, C5aR2. The following sections present quantitative data, experimental methodologies, and visual representations of key biological pathways and workflows to objectively evaluate this compound's performance.
Data Presentation: Quantitative Analysis of this compound's Specificity
This compound exhibits a high degree of selectivity for C5aR1, with a significantly lower affinity for C5aR2. This specificity is crucial for its targeted therapeutic action, as C5aR1 is the primary driver of pro-inflammatory responses mediated by C5a, while the role of C5aR2 is more complex and not fully elucidated[1][2]. The following tables summarize the binding affinity and functional inhibition data for this compound against both receptors.
Table 1: Binding Affinity of this compound for C5aR1 vs. C5aR2
| Compound | Target | IC50 (nM) | Reference |
| This compound (CCX168) | Human C5aR1 | 0.1 | [3][4][5] |
| This compound (CCX168) | Human C5aR2 | >10,000 |
IC50: The half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Functional Inhibition by this compound
| Assay | Cell Type | IC50 (nM) | Reference |
| C5a-mediated Chemotaxis | Human Neutrophils | 1.7 | |
| C5a-induced Calcium Mobilization | Human Neutrophils | 0.2 | |
| [125I]-C5a Binding to C5aR1 | Human Neutrophils | 0.2 | |
| C5a-induced CD11b Upregulation | Human Whole Blood | 3.0 |
Signaling Pathways
The differential signaling pathways of C5aR1 and C5aR2 underscore the importance of this compound's selectivity. C5aR1 is a classical G protein-coupled receptor (GPCR) that activates pro-inflammatory signaling cascades through G proteins and can also recruit β-arrestin. In contrast, C5aR2 is considered a non-classical or atypical GPCR that does not couple to G proteins but can recruit β-arrestin, potentially modulating C5aR1 signaling.
Experimental Protocols
Detailed methodologies for key experiments used to validate this compound's specificity are provided below.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the receptor upon ligand binding, a key step in GPCR desensitization and signaling.
Principle: The PathHunter® β-arrestin assay is a common method that utilizes enzyme fragment complementation. The GPCR of interest is tagged with a small enzyme fragment (ProLink™), and β-arrestin is tagged with a larger, complementary enzyme fragment (Enzyme Acceptor). Upon ligand-induced receptor activation and subsequent β-arrestin recruitment, the two enzyme fragments are brought into proximity, forming an active enzyme that hydrolyzes a substrate to produce a chemiluminescent signal.
Protocol:
-
Cell Culture: Use a cell line stably co-expressing the C5aR1 or C5aR2-ProLink fusion protein and the β-arrestin-Enzyme Acceptor fusion protein. Culture cells in the recommended medium until they reach the logarithmic growth phase.
-
Cell Plating: Harvest and plate the cells into a 384-well white, solid-bottom assay plate at a density optimized for the cell line. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Compound Preparation: Prepare a serial dilution of this compound in an appropriate assay buffer. Also, prepare the C5a agonist at a concentration that elicits a submaximal response (e.g., EC80).
-
Assay Procedure:
-
Add this compound dilutions to the cells and incubate for a pre-determined time to allow for antagonist binding.
-
Add the C5a agonist to the wells to stimulate the receptor.
-
Incubate for 60-90 minutes at 37°C.
-
-
Signal Detection: Add the PathHunter® detection reagent, incubate for 60 minutes at room temperature, and measure the chemiluminescent signal using a plate reader.
-
Data Analysis: Plot the luminescence signal against the antagonist concentration to determine the IC50 value.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled GPCRs like C5aR1.
Principle: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Upon C5aR1 activation by C5a, a signaling cascade involving phospholipase C (PLC) leads to the release of calcium from intracellular stores. The dye binds to the increased intracellular calcium, resulting in a measurable increase in fluorescence intensity.
Protocol:
-
Cell Preparation: Culture human neutrophils or a cell line expressing C5aR1 to 90-100% confluency in a 96-well black-walled, clear-bottom plate.
-
Dye Loading: Wash the cells with a suitable buffer (e.g., HBSS with 20 mM HEPES). Load the cells with a calcium-sensitive dye (e.g., Calcium 5 dye) for 45-60 minutes at 37°C.
-
Compound Addition: Prepare serial dilutions of this compound. Use a fluorescent imaging plate reader (FLIPR) or a similar instrument to add the this compound dilutions to the cells.
-
Stimulation and Measurement: After a short incubation with the antagonist, add a solution of C5a to stimulate the cells. Immediately measure the fluorescence intensity over time to capture the transient calcium flux.
-
Data Analysis: The increase in fluorescence intensity is proportional to the intracellular calcium concentration. Calculate the inhibition of the C5a-induced calcium signal by this compound to determine the IC50 value.
Neutrophil Chemotaxis Assay
This assay assesses the ability of a compound to inhibit the directed migration of neutrophils towards a chemoattractant like C5a.
Principle: A chemotaxis chamber (e.g., a Transwell plate) is used, which consists of an upper and a lower chamber separated by a microporous membrane. Neutrophils are placed in the upper chamber, and the chemoattractant (C5a) is placed in the lower chamber. The ability of neutrophils to migrate through the membrane towards the C5a gradient is quantified.
Protocol:
-
Neutrophil Isolation: Isolate primary human neutrophils from fresh whole blood using standard methods such as density gradient centrifugation.
-
Assay Setup: Place a Transwell insert with a 3-μm pore polycarbonate membrane into the wells of a 24-well plate.
-
Chemoattractant and Antagonist: Add C5a to the lower chamber. In the upper chamber, resuspend the isolated neutrophils in assay medium containing different concentrations of this compound.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 1-2 hours to allow for cell migration.
-
Quantification of Migration:
-
Remove the Transwell inserts.
-
The migrated cells in the lower chamber can be counted using a hemocytometer and a microscope, or by using a fluorescent dye like Calcein AM and measuring the fluorescence in a plate reader.
-
-
Data Analysis: Determine the percentage of inhibition of chemotaxis for each this compound concentration and calculate the IC50 value.
References
Efficacy of Zoracopan vs. Other Complement Inhibitors: A Preclinical Comparison
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical efficacy of zoracopan (danicopan) and other notable complement inhibitors, including avacopan and crovalimab. The data presented is collated from various preclinical studies to aid in the evaluation of these compounds in complement-mediated disease models.
Introduction to Complement Inhibition
The complement system, a crucial component of innate immunity, plays a significant role in the pathogenesis of numerous inflammatory and autoimmune diseases. Its dysregulation can lead to tissue damage and organ failure. Consequently, therapeutic inhibition of the complement cascade has emerged as a promising strategy for a range of disorders. This guide focuses on the preclinical performance of three key complement inhibitors:
-
This compound (Danicopan): An oral, small-molecule inhibitor of Factor D, a critical enzyme in the alternative complement pathway.
-
Avacopan: An oral, selective antagonist of the C5a receptor (C5aR1), which mediates the pro-inflammatory effects of C5a.
-
Crovalimab: A novel anti-C5 monoclonal antibody designed for subcutaneous administration.
This document summarizes key preclinical findings, presents quantitative data in a comparative format, and provides detailed experimental protocols for the assays cited.
Preclinical Efficacy Data
The following tables summarize the key preclinical efficacy data for this compound, avacopan, and crovalimab in various in vitro and in vivo models.
Table 1: In Vitro Inhibition of Complement Activity
| Inhibitor | Assay Type | Model System | Key Findings | Reference(s) |
| This compound (Danicopan) | Alternative Pathway Hemolytic (APH50) Assay | Human Serum | Potent inhibition of alternative pathway-mediated hemolysis. | [1] |
| C3 Fragment Deposition | PNH Patient Erythrocytes | Inhibition of C3 fragment deposition on PNH red blood cells. | [2] | |
| Avacopan | C5a Binding Assay | Human Neutrophils | Blocked binding of C5a to its receptor. | |
| C5a-Mediated Migration | Human Neutrophils | Effectively blocked neutrophil migration towards a C5a gradient. | ||
| C5a-Induced CD11b Upregulation | Human Whole Blood | Inhibited C5a-induced upregulation of CD11b on neutrophils. | [3] | |
| Crovalimab | Hemolysis Inhibition Assay | Human Serum | Complete and sustained inhibition of terminal complement activity. | [4] |
| Free C5 Assay | Human Serum | Suppressed free C5 levels below clinically relevant thresholds. | [4] |
Table 2: In Vivo Efficacy in Preclinical Models
| Inhibitor | Animal Model | Disease Model | Key Efficacy Readouts | Reference(s) |
| This compound (Danicopan) | Rat, Rabbit | Geographic Atrophy | High and sustained exposure in ocular tissues after oral dosing. | |
| Avacopan | Human C5aR Knock-in Mouse | ANCA-Associated Vasculitis | Protected mice from glomerular injury, reducing necrosis and crescent formation. | |
| Cynomolgus Monkey | C5a-induced Neutropenia | Effectively blocked C5a-mediated transient neutropenia. | ||
| Crovalimab | Cynomolgus Monkey | N/A (Pharmacodynamics) | Rapid (within 5 minutes) and sustained reduction of free C5 and terminal complement activity after a single IV dose. | |
| Human FcRn Transgenic Mouse | N/A (Pharmacokinetics) | Demonstrated faster C5 clearance compared to other recycling antibodies. |
Signaling Pathways and Experimental Workflows
Complement Activation and Inhibition Points
The following diagram illustrates the points in the complement cascade targeted by this compound, avacopan, and crovalimab.
Experimental Workflow: Alternative Pathway Hemolytic (APH50) Assay
This diagram outlines the typical workflow for an APH50 assay used to assess the inhibitory activity of compounds like this compound on the alternative complement pathway.
Experimental Protocols
Alternative Pathway Hemolytic (APH50) Assay
This assay measures the function of the alternative complement pathway by quantifying the lysis of rabbit erythrocytes.
Materials:
-
Rabbit erythrocytes
-
Gelatin veronal buffer with Mg2+ and EGTA (GVB-Mg-EGTA)
-
Normal human serum (as a source of complement)
-
Test inhibitor (e.g., this compound) at various concentrations
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Preparation of Rabbit Erythrocytes: Wash rabbit erythrocytes with GVB-Mg-EGTA until the supernatant is clear. Resuspend the erythrocytes to a standardized concentration (e.g., 2 x 10^8 cells/mL).
-
Assay Setup: In a 96-well plate, add a fixed volume of the washed rabbit erythrocyte suspension to each well.
-
Add serial dilutions of the test inhibitor to the wells.
-
Add a standard dilution of normal human serum to initiate complement activation. Include appropriate controls (e.g., no inhibitor, no serum).
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes) to allow for complement-mediated lysis.
-
Stopping the Reaction: Add cold GVB-Mg-EGTA to stop the reaction and centrifuge the plate to pellet intact erythrocytes.
-
Measurement: Transfer the supernatant to a new plate and measure the absorbance of released hemoglobin at a specific wavelength (e.g., 415 nm) using a spectrophotometer.
-
Calculation: Calculate the percentage of hemolysis for each inhibitor concentration relative to the positive control (100% lysis). The APH50 value is the concentration of the inhibitor that produces 50% inhibition of hemolysis.
C3d Deposition Assay on PNH Erythrocytes by Flow Cytometry
This assay quantifies the deposition of C3 fragments on the surface of PNH red blood cells.
Materials:
-
Whole blood from a PNH patient
-
Phosphate-buffered saline (PBS)
-
Fluorescently labeled anti-CD59 antibody (to identify PNH cells)
-
Fluorescently labeled anti-C3d antibody
-
Flow cytometer
Procedure:
-
Sample Preparation: Collect whole blood in an appropriate anticoagulant tube. Wash the red blood cells with PBS to remove plasma components.
-
Staining: Resuspend the washed erythrocytes in PBS. Add the anti-CD59 and anti-C3d antibodies at optimal concentrations.
-
Incubation: Incubate the cell suspension in the dark at room temperature for 30 minutes.
-
Washing: Wash the stained cells with PBS to remove unbound antibodies.
-
Data Acquisition: Resuspend the cells in PBS and acquire data on a flow cytometer.
-
Data Analysis: Gate on the erythrocyte population based on forward and side scatter. Identify the PNH (CD59-negative) and normal (CD59-positive) red blood cell populations. Quantify the mean fluorescence intensity of the anti-C3d antibody on the PNH cell population.
C5a-Induced CD11b Upregulation on Neutrophils
This assay measures the activation of neutrophils in response to C5a by quantifying the surface expression of the activation marker CD11b.
Materials:
-
Freshly isolated human neutrophils or whole blood
-
Recombinant human C5a
-
Test inhibitor (e.g., avacopan) at various concentrations
-
Fluorescently labeled anti-CD11b antibody
-
Flow cytometer
Procedure:
-
Cell Preparation: Isolate neutrophils from healthy donor blood or use whole blood.
-
Inhibitor Incubation: Pre-incubate the cells with various concentrations of the test inhibitor for a defined period (e.g., 15-30 minutes) at 37°C.
-
Stimulation: Add a pre-determined optimal concentration of C5a to stimulate the cells and incubate for a short period (e.g., 15-30 minutes) at 37°C.
-
Staining: Add the fluorescently labeled anti-CD11b antibody and incubate on ice to stop further activation and allow for antibody binding.
-
Sample Processing: If using whole blood, lyse the red blood cells. Wash the cells with cold PBS.
-
Data Acquisition: Resuspend the cells in a suitable buffer and acquire data on a flow cytometer.
-
Data Analysis: Gate on the neutrophil population based on forward and side scatter (and/or other lineage markers if using whole blood). Determine the mean fluorescence intensity of CD11b expression for each condition.
Conclusion
The preclinical data available to date highlight the distinct mechanisms of action and efficacy profiles of this compound, avacopan, and crovalimab. This compound demonstrates potent inhibition of the alternative complement pathway. Avacopan effectively blocks C5a-mediated inflammation. Crovalimab provides rapid and sustained inhibition of terminal complement activity. The choice of a particular complement inhibitor for a specific disease will depend on the underlying pathophysiology and the desired therapeutic outcome. This guide provides a foundational comparison to aid in the strategic development and evaluation of these and other complement-targeted therapies.
References
Assessing the synergistic effects of Zoracopan with other anti-inflammatory drugs
A Comparative Safety Analysis of Avacopan and Other Immunomodulators in Autoimmune Disease
An in-depth guide for researchers and drug development professionals on the safety profiles of avacopan (a C5a receptor inhibitor), rituximab, eculizumab, and cyclophosphamide, supported by clinical trial data and experimental methodologies.
This guide provides a comprehensive comparison of the safety profiles of the oral C5a receptor inhibitor avacopan against other prominent immunomodulators used in the treatment of autoimmune diseases, particularly ANCA-associated vasculitis (AAV). The comparison includes the B-cell depleting antibody rituximab, the terminal complement inhibitor eculizumab, and the alkylating agent cyclophosphamide. Data is compiled from pivotal clinical trials and pharmacovigilance databases to offer a quantitative and qualitative assessment of their respective risks.
Executive Summary
The management of severe autoimmune diseases like ANCA-associated vasculitis requires potent immunosuppression, which carries inherent risks of adverse events. While traditional therapies like cyclophosphamide and high-dose glucocorticoids are effective, their use is often limited by significant toxicity. Newer agents such as rituximab, and more recently avacopan, have offered improved safety in some aspects, but also present unique risk profiles. Eculizumab, though not a primary treatment for AAV, is included as a comparator due to its mechanism of targeting the complement system, albeit at a different point than avacopan. This guide will delineate the safety data for each agent to inform research and clinical development.
Mechanism of Action Overview
The differing safety profiles of these immunomodulators are rooted in their distinct mechanisms of action.
-
Avacopan: As a selective antagonist of the complement C5a receptor (C5aR1), avacopan blocks the pro-inflammatory effects of C5a, a potent anaphylatoxin that promotes neutrophil activation and migration to sites of inflammation. By inhibiting this key step in the inflammatory cascade, avacopan aims to reduce vessel inflammation and damage.[1]
-
Rituximab: This chimeric monoclonal antibody targets the CD20 antigen present on the surface of B-lymphocytes.[2] Binding of rituximab leads to the depletion of B-cells through antibody-dependent cell-mediated cytotoxicity (ADCC), complement-dependent cytotoxicity (CDC), and apoptosis, thereby reducing the production of autoantibodies like ANCAs.[3]
-
Eculizumab: Eculizumab is a monoclonal antibody that binds to the C5 component of the complement system, preventing its cleavage into C5a and C5b. This action inhibits the formation of the membrane attack complex (MAC), which is responsible for cell lysis.[4] Its primary indications are paroxysmal nocturnal hemoglobinuria (PNH) and atypical hemolytic uremic syndrome (aHUS).
-
Cyclophosphamide: A cytotoxic alkylating agent, cyclophosphamide is a prodrug that is metabolized to its active form, phosphoramide mustard.[5] This active metabolite forms cross-links within and between DNA strands, leading to the inhibition of DNA replication and transcription, and ultimately inducing apoptosis in rapidly dividing cells, including lymphocytes.
Quantitative Safety Profile Comparison
The following tables summarize the incidence of key adverse events (AEs) and serious adverse events (SAEs) from major clinical trials and pharmacovigilance data. Direct comparison between trials should be made with caution due to differences in study design, patient populations, and duration of follow-up.
Table 1: Comparison of Common and Serious Adverse Events
| Adverse Event Category | Avacopan (ADVOCATE Trial)¹ | Rituximab (RAVE Trial)² | Eculizumab (Post-Marketing Surveillance)³ | Cyclophosphamide (RAVE Trial)² |
| Any Adverse Event | >98% | Not specified | 74.03% | Not specified |
| Serious Adverse Events | 37.3% | 22.2% | 36% | 22.4% |
| Infections (Any) | 68.1% | Not specified | Not specified | Not specified |
| Serious Infections | 13.3% | Not specified | Pneumonia (11.8%), Sepsis (11.1%) | Not specified |
| Headache | 20.5% | Not specified | >9 per 100 patient-years | Not specified |
| Nausea | 23.5% | Not specified | Not specified | Not specified |
| Hepatic Events (Serious) | 5.4% | Not specified | Not specified | Not specified |
¹Data from the ADVOCATE trial, a 52-week study in patients with ANCA-associated vasculitis. The avacopan group also received standard induction therapy (rituximab or cyclophosphamide) but without a prolonged course of prednisone. ²Data from the RAVE trial, a 6-month remission induction study in severe ANCA-associated vasculitis comparing rituximab to cyclophosphamide, both with glucocorticoids. ³Data from a 10-year pharmacovigilance analysis in patients with PNH and aHUS. Rates for specific serious infections are percentages of total serious non-meningococcal infections.
Table 2: Key Safety Concerns and Specific Adverse Events of Interest
| Immunomodulator | Key Safety Concern(s) | Incidence/Risk Data |
| Avacopan | Hepatotoxicity: Elevated liver enzymes, serious hepatic injury. | Serious abnormalities on liver function tests occurred in 5.4% of patients in the ADVOCATE trial. |
| Rituximab | Infections: Particularly opportunistic infections due to B-cell depletion. | In one study, 24% of AAV patients treated with rituximab experienced a severe infection. |
| Infusion-related reactions | Common, but usually manageable. | |
| Eculizumab | Meningococcal Infections: Increased susceptibility due to inhibition of terminal complement activity. | Overall rate of 0.25 cases per 100 patient-years in post-marketing data. Risk is 1,000 to 2,000-fold greater than the general population. |
| Cyclophosphamide | Malignancies: Increased risk of bladder cancer and leukemia. | Patients treated with cyclophosphamide had a significantly higher risk of cancer compared to the general population (Standardized Incidence Ratio of 3.10). |
| Myelosuppression | A common dose-limiting toxicity. | |
| Infertility | A significant long-term risk. |
Experimental Protocols of Key Clinical Trials
Detailed methodologies are crucial for interpreting the safety data presented. Below are summaries of the protocols for the pivotal ADVOCATE and RAVE trials.
ADVOCATE Trial (Avacopan)
-
Objective: To evaluate the efficacy and safety of avacopan as a replacement for a tapering regimen of prednisone for the treatment of ANCA-associated vasculitis.
-
Study Design: A Phase 3, multicenter, randomized, double-blind, active-controlled trial.
-
Patient Population: 331 patients with newly diagnosed or relapsing GPA or MPA.
-
Treatment Arms:
-
Avacopan Group (n=166): Received avacopan 30 mg twice daily for 52 weeks, plus a placebo for prednisone.
-
Prednisone Group (n=165): Received a tapering course of oral prednisone over 20 weeks, plus a placebo for avacopan.
-
-
Concomitant Therapy: All patients in both arms received standard induction therapy with either intravenous rituximab (375 mg/m² weekly for 4 weeks) or oral cyclophosphamide (followed by azathioprine).
-
Primary Endpoints:
-
Remission at week 26, defined as a Birmingham Vasculitis Activity Score (BVAS) of 0 and no glucocorticoid use for AAV in the 4 weeks prior.
-
Sustained remission at week 52, defined as remission at both week 26 and week 52.
-
RAVE Trial (Rituximab vs. Cyclophosphamide)
-
Objective: To determine if rituximab is non-inferior to cyclophosphamide for inducing remission in severe ANCA-associated vasculitis.
-
Study Design: A multicenter, randomized, double-blind, double-dummy, non-inferiority trial.
-
Patient Population: 197 patients with newly diagnosed or relapsing severe GPA or MPA.
-
Treatment Arms:
-
Rituximab Group (n=99): Received intravenous rituximab (375 mg/m² weekly for 4 weeks) and a placebo for cyclophosphamide.
-
Cyclophosphamide Group (n=98): Received oral cyclophosphamide (2 mg/kg daily) and a placebo for rituximab. After remission, cyclophosphamide was replaced by azathioprine for maintenance.
-
-
Concomitant Therapy: All patients in both arms received intravenous methylprednisolone followed by a tapering course of oral prednisone.
-
Primary Endpoint: Remission, defined as a BVAS of 0, and successful completion of the prednisone taper at 6 months.
Visualizing Mechanisms and Workflows
Signaling Pathways
The following diagrams illustrate the mechanisms of action of the compared immunomodulators.
Caption: Avacopan blocks C5a from binding to its receptor on neutrophils.
Caption: Rituximab targets CD20 on B-cells, leading to their depletion.
Caption: Cyclophosphamide is activated to an alkylating agent that damages DNA.
Experimental Workflow
The following diagram outlines the general workflow of the randomized controlled trials discussed.
Caption: Generalized workflow for a randomized controlled clinical trial.
References
Validating the In Vivo Efficacy of Zoracopan: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Zoracopan (ALXN2080), a novel complement factor D inhibitor, with other approved and investigational complement-targeting therapies. This document summarizes available data on their mechanisms of action, and where available, their in vivo efficacy in relevant knockout mouse models, offering a framework for evaluating their therapeutic potential in complement-mediated diseases.
This compound is an orally administered small molecule that selectively inhibits complement factor D (CFD), a critical enzyme in the alternative pathway (AP) of the complement system. Dysregulation of the AP is a key driver in the pathophysiology of several rare diseases, including paroxysmal nocturnal hemoglobinuria (PNH) and C3 glomerulopathy (C3G). By targeting CFD, this compound aims to control the amplification loop of the complement cascade, thereby reducing inflammation and cell damage.
Mechanism of Action: Targeting the Alternative Complement Pathway
The complement system is a crucial component of the innate immune system. The alternative pathway is one of the three main activation routes and acts as an amplification loop for the other pathways. Its dysregulation can lead to excessive complement activation and subsequent tissue damage.
Comparative Efficacy of Complement Inhibitors
A direct comparison of the in vivo efficacy of this compound with other complement inhibitors in the same knockout mouse model is challenging due to the limited availability of public preclinical data for this compound. However, by examining the available data for other complement inhibitors in relevant disease models, we can infer the potential for this compound and highlight the data needed for a comprehensive evaluation.
Table 1: Comparison of Complement Inhibitors - Mechanism and Development Status
| Drug | Target | Mechanism of Action | Administration | Development Status |
| This compound (ALXN2080) | Factor D | Inhibits the cleavage of Factor B, preventing the formation of the C3 convertase in the alternative pathway. | Oral | Preclinical/Phase 1 |
| Danicopan (Voydeya™) | Factor D | Similar to this compound, inhibits Factor D to block the alternative pathway amplification loop. | Oral | Approved as an add-on therapy for PNH |
| Iptacopan (Fabhalta®) | Factor B | Binds to Factor B, preventing its cleavage by Factor D and subsequent formation of the C3 convertase. | Oral | Approved for PNH |
| Pegcetacoplan (Empaveli®) | C3/C3b | Binds to C3 and C3b, blocking all three complement pathways at a central point. | Subcutaneous | Approved for PNH and other indications |
| Eculizumab (Soliris®) | C5 | Monoclonal antibody that binds to C5, preventing its cleavage into C5a and C5b and blocking the terminal pathway. | Intravenous | Approved for PNH and other indications |
| Ravulizumab (Ultomiris®) | C5 | A long-acting monoclonal antibody targeting C5, with a similar mechanism to Eculizumab but less frequent dosing. | Intravenous | Approved for PNH and other indications |
In Vivo Efficacy Data from Knockout Mouse Models
Validating the efficacy of complement inhibitors often involves the use of knockout (KO) mouse models that recapitulate aspects of human diseases. For PNH, a common model is the Piga KO mouse, which lacks the ability to produce GPI-anchored proteins, making their red blood cells susceptible to complement-mediated destruction. For diseases driven by alternative pathway dysregulation, Factor D or C3 KO mice are invaluable tools.
Table 2: Summary of Available In Vivo Efficacy Data in Knockout Mouse Models
| Drug | Mouse Model | Key Findings | Reference |
| This compound | Data not publicly available | Efficacy in a relevant knockout mouse model has not been reported in the public domain. | N/A |
| Danicopan | Data not publicly available | While clinical efficacy is established, specific data from Piga KO mouse studies are not readily available in public literature. | N/A |
| Iptacopan | Factor B KO mice | Used to demonstrate target-mediated drug disposition, showing concentration-dependent protein binding in wild-type but not in Factor B KO mouse plasma. | [1] |
| Pegcetacoplan | C3 KO mice | While clinical data in C3G is available, specific efficacy studies in C3 KO mice are not detailed in the provided search results. | N/A |
| Eculizumab | Piga KO mice | Data from specific studies in Piga KO mice are not prominently featured in publicly available literature, with a greater focus on clinical trial data. | N/A |
| Ravulizumab | Piga KO mice | Similar to Eculizumab, preclinical efficacy data in Piga KO models is not as widely published as clinical data. | N/A |
Note: The lack of publicly available, detailed quantitative data from preclinical studies in knockout mouse models for many of these agents, including this compound, is a significant limitation. The information presented is based on the currently accessible scientific literature.
Experimental Protocols: A Generalized Approach for In Vivo Efficacy Validation
The following workflow outlines a typical experimental design for validating the in vivo efficacy of a complement inhibitor like this compound using a relevant knockout mouse model, such as the Piga KO mouse for PNH.
Detailed Methodologies:
-
Animal Models: Generation and genotyping of conditional knockout mice (e.g., Piga-floxed mice crossed with a suitable Cre-driver line to induce gene deletion in the hematopoietic system). Age and sex-matched wild-type littermates should be used as controls.
-
Drug Formulation and Administration: this compound would be formulated for oral gavage. Comparator drugs like Eculizumab would be administered via intravenous or intraperitoneal injection. A vehicle control group is essential.
-
Efficacy Endpoints:
-
Complete Blood Count (CBC): To measure hemoglobin, hematocrit, and red blood cell counts.
-
Reticulocyte Count: To assess bone marrow response to hemolysis.
-
Lactate Dehydrogenase (LDH): A key biomarker for intravascular hemolysis.
-
Flow Cytometry: To quantify the percentage of GPI-anchor-deficient erythrocytes and leukocytes.
-
Urine Analysis: To measure hemoglobin levels as an indicator of intravascular hemolysis.
-
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Blood samples would be collected at various time points to determine the drug concentration and its correlation with the inhibition of complement activity (e.g., measuring levels of complement fragments like Bb or C3a).
-
Statistical Analysis: Appropriate statistical tests (e.g., ANOVA, t-tests, survival analysis) should be used to compare the treatment groups with the control groups.
Logical Framework for Comparison
The evaluation of this compound against its alternatives hinges on a logical progression from its mechanism of action to its potential clinical benefits, ideally supported by robust preclinical data from knockout mouse models.
Conclusion and Future Directions
This compound holds promise as an oral therapy for complement-mediated diseases by targeting the alternative pathway at a key amplification step. While early clinical development is underway, the public availability of in vivo efficacy data from relevant knockout mouse models is currently limited. Such preclinical data is crucial for a direct and objective comparison with other complement inhibitors.
Future research should focus on generating and publishing these critical preclinical datasets for this compound. Direct, head-to-head comparative studies in established knockout mouse models of diseases like PNH would provide invaluable insights into its relative efficacy and potential advantages over existing therapies. This will enable a more informed decision-making process for researchers and clinicians in the field of complement-based therapeutics.
References
Benchmarking Zoracopan's Potency Against Other Small Molecule C5aR2 Modulators
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides an objective comparison of the potency of Zoracopan (also known as avacopan or CCX168) with other known modulators of the complement C5a receptor 2 (C5aR2). The data presented herein is intended to assist researchers, scientists, and drug development professionals in evaluating the therapeutic potential of targeting C5aR2.
Introduction to C5aR2 Modulation
The complement system is a critical component of innate immunity, and its activation leads to the generation of the potent pro-inflammatory anaphylatoxin C5a. C5a exerts its effects through two G protein-coupled receptors: C5aR1 (CD88) and C5aR2 (C5L2). While C5aR1 is a classical G protein-coupled receptor that mediates a strong pro-inflammatory response, C5aR2 is a non-G protein-signaling receptor with a more enigmatic role.[1][2] Emerging evidence suggests that C5aR2 can modulate C5aR1 signaling, primarily through the recruitment of β-arrestin 2, and can also influence other signaling pathways, positioning it as an attractive therapeutic target for inflammatory diseases.[1][2][3]
This compound is a potent and selective small molecule antagonist of C5aR1. This guide benchmarks its activity, or lack thereof, against other compounds that have been shown to modulate C5aR2.
Comparative Potency of C5aR2 Modulators
The following table summarizes the available quantitative data on the potency of this compound and other C5aR2 modulators. It is important to note that while this compound is a small molecule, the most selective tool compounds currently available for studying C5aR2 are peptide-based.
| Compound | Type | Target(s) | Potency on C5aR2 |
| This compound (Avacopan/CCX168) | Small Molecule | C5aR1 Antagonist | No significant activity reported |
| SB290157 | Small Molecule | C3aR Antagonist, C5aR2 Partial Agonist | EC50 = 16.1 µM (β-arrestin 2 recruitment) |
| P32 | Peptide | C5aR2 Partial Agonist | Ki = 223 µM; EC50 = 5.9 µM (β-arrestin 2 recruitment) |
| P59 | Peptide | C5aR2 Partial Agonist | Ki = 48 µM |
Note: A lower Ki or EC50 value indicates higher potency.
C5aR2 Signaling Pathway
Activation of C5aR2 by its ligands, such as C5a, does not lead to classical G protein signaling. Instead, it primarily triggers the recruitment of β-arrestin 2. This interaction can modulate the signaling of other receptors, including C5aR1, and influence downstream pathways such as the ERK1/2 signaling cascade.
Experimental Protocols
β-Arrestin 2 Recruitment Assay
This assay is a primary method to determine the functional activity of C5aR2 modulators.
Objective: To measure the recruitment of β-arrestin 2 to C5aR2 upon ligand binding.
Methodology (based on BRET assay):
-
Cell Culture and Transfection: HEK293 cells are transiently co-transfected with constructs for C5aR2 fused to a bioluminescent reporter (e.g., Renilla luciferase - Rluc) and β-arrestin 2 fused to a fluorescent acceptor (e.g., Venus).
-
Cell Seeding: Transfected cells are seeded into a 96-well plate.
-
Compound Incubation: Cells are treated with varying concentrations of the test compounds (e.g., this compound, SB290157, P32).
-
Substrate Addition: A substrate for the bioluminescent reporter (e.g., coelenterazine h) is added.
-
Signal Detection: The Bioluminescence Resonance Energy Transfer (BRET) signal is measured using a plate reader capable of detecting both the donor and acceptor emission wavelengths.
-
Data Analysis: The BRET ratio is calculated (acceptor emission / donor emission). Dose-response curves are generated to determine the EC50 value for each compound.
ERK1/2 Phosphorylation Modulation Assay
This assay assesses the modulatory effect of C5aR2 activation on C5aR1-mediated signaling.
Objective: To determine if C5aR2 modulators can alter the C5a-induced phosphorylation of ERK1/2 in cells expressing both C5aR1 and C5aR2.
Methodology:
-
Cell Culture: Human monocyte-derived macrophages (HMDMs) or other suitable cells endogenously expressing both C5aR1 and C5aR2 are cultured.
-
Serum Starvation: Cells are serum-starved to reduce basal ERK1/2 phosphorylation.
-
Pre-treatment: Cells are pre-treated with the C5aR2 modulator at various concentrations.
-
Stimulation: Cells are then stimulated with a fixed concentration of C5a to activate C5aR1.
-
Cell Lysis: Cells are lysed to extract cellular proteins.
-
Western Blotting or ELISA: The levels of phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2 are determined by Western blotting or a specific ELISA kit.
-
Data Analysis: The ratio of p-ERK1/2 to total ERK1/2 is calculated. The inhibitory or modulatory effect of the C5aR2 compound is determined by comparing the p-ERK1/2 levels in treated versus untreated cells.
Conclusion
The available data indicates that this compound is a highly selective antagonist for C5aR1 with no significant modulatory activity on C5aR2. In contrast, other compounds, such as the small molecule SB290157 and the peptides P32 and P59, have been shown to act as partial agonists on C5aR2, primarily through the recruitment of β-arrestin 2. These findings highlight the distinct pharmacological profiles of these molecules and underscore the potential for developing selective C5aR2 modulators as a novel therapeutic strategy. The experimental protocols provided in this guide offer a framework for the continued investigation and comparison of novel C5aR2-targeting compounds.
References
Unraveling Zoracopan's Interaction with C5aR2: A Comparative Guide to Published Findings
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Zoracopan's (also known as avacopan) mechanism of action with a specific focus on the C5a receptor 2 (C5aR2), also known as C5L2. By presenting key experimental data and detailed protocols, this document aims to facilitate the replication and validation of published findings in the field of complement-targeted therapeutics.
This compound is a selective antagonist of the C5a receptor 1 (C5aR1), a key driver of inflammation in various autoimmune diseases. However, its interaction with the second C5a receptor, C5aR2, is of significant interest due to the complex and sometimes opposing roles of these two receptors in modulating inflammatory responses. This guide synthesizes published data to clarify this compound's selectivity and functional activity in relation to C5aR2.
Data Presentation: Quantitative Comparison of Receptor Interactions
To understand this compound's specificity, it is essential to compare its binding affinity and functional activity at both C5aR1 and C5aR2 alongside other relevant ligands.
Table 1: Comparative Binding Affinities of C5a Receptor Ligands
This table summarizes the binding affinities (IC50 values) of this compound and other compounds for C5aR1 and C5aR2, as determined by radioligand binding assays.
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| This compound (Avacopan) | C5aR1 (CD88) | Radioligand Binding | 0.1 - 0.2 | [1][2] |
| C5aR2 (C5L2) | Radioligand Binding | > 5000 | [1][3] | |
| PMX53 | C5aR1 (CD88) | Radioligand Binding | 20 | [1] |
Note: A higher IC50 value indicates lower binding affinity.
The data clearly demonstrates that this compound is highly selective for C5aR1, with negligible binding affinity for C5aR2 at concentrations orders of magnitude higher than its effective concentration at C5aR1.
Table 2: Functional Activity at the C5aR2 Receptor
This table compares the functional effects of this compound with selective C5aR2 agonists on a key C5aR2 signaling pathway: β-arrestin 2 recruitment.
| Compound | Primary Target | Functional Effect on C5aR2 | Assay | Reference |
| This compound (Avacopan) | C5aR1 Antagonist | No significant activity | β-arrestin recruitment | |
| P32 | C5aR2 Agonist | Selective recruitment of β-arrestin 2 | β-arrestin recruitment | |
| P59 | C5aR2 Agonist | Selective recruitment of β-arrestin 2 | β-arrestin recruitment |
This comparison highlights that while ligands like P32 and P59 are designed to specifically activate C5aR2-mediated signaling, this compound does not engage this pathway, further confirming its selectivity for C5aR1.
Experimental Protocols
To aid in the replication of these findings, detailed methodologies for key experiments are provided below.
Radioligand Competitive Binding Assay
This assay quantifies the ability of a test compound to displace a radiolabeled ligand from its receptor, thereby determining its binding affinity.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for C5aR1 and C5aR2.
Materials:
-
Human cell lines or membrane preparations expressing C5aR1 or C5aR2.
-
Radioligand: ¹²⁵I-labeled C5a.
-
Test compound: this compound at various concentrations.
-
Assay Buffer (e.g., PBS with 0.1% BSA).
-
Glass fiber filters.
-
Scintillation counter.
Protocol:
-
Incubation: In a multi-well plate, combine the cell membranes, ¹²⁵I-C5a, and varying concentrations of this compound. Incubate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
β-Arrestin Recruitment Assay
This cell-based assay measures the recruitment of β-arrestin to an activated G protein-coupled receptor (GPCR), a hallmark of C5aR2 signaling.
Objective: To assess whether this compound induces or inhibits β-arrestin 2 recruitment to C5aR2.
Materials:
-
HEK293 cells co-expressing C5aR2 and a β-arrestin 2 fusion protein (e.g., linked to a reporter enzyme or fluorescent protein).
-
C5a (as a positive control for receptors that recruit β-arrestin).
-
Test compounds: this compound, P32, P59.
-
Assay-specific substrate or detection reagents.
-
Luminometer or fluorescence plate reader.
Protocol:
-
Cell Plating: Seed the engineered HEK293 cells in a multi-well plate and incubate overnight.
-
Compound Addition: Add varying concentrations of the test compounds (this compound, P32, P59) or C5a to the cells.
-
Incubation: Incubate for a specified period (e.g., 60-90 minutes) to allow for receptor activation and β-arrestin recruitment.
-
Detection: Add the detection reagents according to the manufacturer's protocol. This may involve measuring luminescence or fluorescence resulting from the proximity of β-arrestin to the receptor.
-
Data Analysis: Plot the luminescent or fluorescent signal against the logarithm of the compound concentration. Analyze the data to determine agonist (EC50) or antagonist (IC50) activity.
ERK1/2 Phosphorylation Assay
This assay measures the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2), a downstream signaling event that can be modulated by C5a receptor activation. C5aR2 has been shown to dampen C5a-induced ERK signaling.
Objective: To determine if this compound modulates C5a-induced ERK1/2 phosphorylation via C5aR2.
Materials:
-
Human monocyte-derived macrophages (HMDMs) or other cells endogenously expressing C5aR1 and C5aR2.
-
Recombinant human C5a.
-
Test compounds: this compound, C5aR2-selective agonist (e.g., P32).
-
Lysis buffer.
-
Antibodies specific for phosphorylated ERK1/2 (p-ERK) and total ERK1/2.
-
Detection system (e.g., Western blot, ELISA, or cell-based immunoassays).
Protocol:
-
Cell Culture and Starvation: Culture cells to the desired confluency and then serum-starve overnight to reduce basal ERK phosphorylation.
-
Pre-treatment: Incubate the cells with varying concentrations of the test compound (this compound or P32) for a defined period (e.g., 30 minutes).
-
Stimulation: Add C5a to the cells and incubate for a short period (e.g., 5-10 minutes) to induce ERK1/2 phosphorylation.
-
Cell Lysis: Wash the cells with cold PBS and then add lysis buffer to extract cellular proteins.
-
Detection: Quantify the levels of p-ERK and total ERK in the cell lysates using the chosen detection method.
-
Data Analysis: Normalize the p-ERK signal to the total ERK signal. Compare the levels of p-ERK in cells treated with C5a alone versus those pre-treated with the test compounds to assess for inhibition or modulation of the C5a response.
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key concepts and workflows for understanding and validating this compound's mechanism of action.
Caption: C5a signaling pathways and the selective action of this compound.
Caption: Experimental workflow for a β-arrestin recruitment assay.
Caption: Logical relationship of this compound's receptor selectivity.
References
- 1. Probe AVACOPAN | Chemical Probes Portal [chemicalprobes.org]
- 2. Characterization of Pharmacologic and Pharmacokinetic Properties of CCX168, a Potent and Selective Orally Administered Complement 5a Receptor Inhibitor, Based on Preclinical Evaluation and Randomized Phase 1 Clinical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
Safety Operating Guide
Navigating the Final Step: A Guide to the Proper Disposal of Zoracopan
For researchers and scientists at the forefront of drug development, the lifecycle of an investigational compound extends beyond its experimental use. The proper disposal of clinical trial materials like Zoracopan is a critical final step, ensuring the safety of personnel and the protection of the environment. This guide provides a comprehensive overview of the necessary procedures for the safe and compliant disposal of this compound.
Understanding the Regulatory Landscape
The disposal of pharmaceutical waste, particularly investigational new drugs, is governed by a stringent framework of federal and state regulations. Key agencies in the United States include the Environmental Protection Agency (EPA), which regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA), and the Drug Enforcement Administration (DEA), which oversees controlled substances.[1][2][3] It is imperative that all disposal activities comply with these regulations.
Core Disposal Principles for Investigational Drugs
Given that specific disposal instructions for this compound are not publicly available, researchers must adhere to the established best practices for the disposal of clinical trial drugs.[4][5] The primary principle is to prevent the release of active pharmaceutical ingredients into the environment. Flushing medications down the drain or disposing of them in regular trash is strictly discouraged, as wastewater treatment facilities may not effectively remove these compounds.
Most pharmaceutical waste from healthcare and research facilities is managed through incineration by licensed medical waste disposal vendors. For investigational drugs, it is crucial to consult with your institution's Environmental Health and Safety (EHS) department to determine the appropriate waste stream.
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the necessary steps for the proper disposal of this compound in a research setting.
1. Initial Assessment and Consultation:
-
Contact EHS: Before initiating any disposal procedures, contact your institution's Environmental Health and Safety (EHS) department. They will provide guidance on the specific protocols and approved vendors for your facility.
-
Review Sponsor Documentation: Refer to the clinical trial protocol and any documentation provided by the sponsor of this compound for specific handling and disposal instructions.
2. Waste Segregation and Collection:
-
Hazardous vs. Non-Hazardous: In consultation with EHS, determine if this compound is classified as a hazardous waste under RCRA. This determination will dictate the appropriate disposal container and labeling.
-
Dedicated Waste Containers: Use dedicated, clearly labeled containers for this compound waste. This includes unused or expired drug product, as well as contaminated materials such as vials, syringes, personal protective equipment (PPE), and cleaning materials.
-
Trace vs. Bulk Contamination: Differentiate between trace chemotherapy waste (e.g., empty vials, used PPE) and bulk chemotherapy waste (e.g., partially used vials, expired stock). Different disposal requirements may apply.
3. Packaging and Labeling:
-
Secure Packaging: Ensure all waste containers are securely sealed to prevent leakage.
-
Proper Labeling: Label containers with the contents ("this compound Waste"), the associated hazards (if any), and the date of accumulation.
4. Storage:
-
Designated Accumulation Area: Store waste in a designated and secure satellite accumulation area until it is collected by a licensed waste vendor.
5. Documentation and Record-Keeping:
-
Maintain Records: Keep meticulous records of all disposed this compound, including quantities, dates, and disposal methods. This is a requirement for clinical trial accountability.
6. Final Disposal:
-
Licensed Vendor: Arrange for the collection and disposal of the waste by a licensed and approved hazardous or medical waste vendor. Incineration is the preferred method for the destruction of pharmaceutical waste.
Quantitative Data Summary
As this compound is an investigational drug, comprehensive public data on its environmental fate and ecotoxicity are not available. The following table summarizes general information relevant to its handling and storage, which informs disposal practices.
| Parameter | Value | Source |
| Storage Temperature (Stock Solution) | -80°C (for 6 months) or -20°C (for 1 month) | MedChemExpress |
| Chemical Stability | Stable under normal conditions. | Generic SDS |
| Hazardous Decomposition Products | Combustion may produce toxic and irritant vapors. | Generic SDS |
Experimental Protocols
Specific experimental protocols for the disposal of this compound are not publicly documented. The appropriate disposal method is determined by regulatory classification and institutional procedures rather than experimental testing by the end-user. The key "experiment" for a researcher is the consultation with their EHS department to correctly classify the waste.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, upholding their commitment to laboratory safety and environmental stewardship.
References
Safeguarding Researchers: A Guide to Handling Zoracopan
For research use only. Not for human consumption.
As a novel investigational compound, Zoracopan's full toxicological profile is not yet established. Therefore, it is imperative that researchers, scientists, and drug development professionals handle this potent pharmaceutical compound with the utmost care, adhering to stringent safety protocols to minimize exposure risk. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, based on best practices for handling potent active pharmaceutical ingredients (APIs).
I. Personal Protective Equipment (PPE)
The primary defense against exposure to potent compounds like this compound is the correct and consistent use of Personal Protective Equipment (PPE). A comprehensive PPE strategy is critical in a laboratory setting.[1][2][3] The minimum required PPE for handling this compound is outlined below.
| PPE Category | Item | Specifications and Recommendations |
| Respiratory Protection | Powered Air-Purifying Respirator (PAPR) | Recommended for procedures with a high likelihood of aerosol or dust generation, such as weighing or preparing solutions. Full-face hoods can offer a high Assigned Protection Factor (APF).[4] |
| Reusable Half or Full-Facepiece Respirator | Must be used with P100/FFP3 particulate filters. A proper fit test is mandatory to ensure a complete seal.[4] | |
| Disposable Respirators (e.g., N95) | Suitable only for low-risk activities and should not be the primary respiratory protection when handling potent compounds. | |
| Hand Protection | Double Gloving | Two pairs of nitrile gloves should be worn. The outer glove must be changed immediately upon contamination or at regular intervals. |
| Body Protection | Disposable Coveralls | Coveralls made of materials like Tyvek® provide protection against chemical splashes and dust. |
| Dedicated Lab Coat | A disposable or professionally laundered lab coat should be worn over personal clothing. | |
| Eye Protection | Chemical Splash Goggles | Must provide a complete seal around the eyes and meet ANSI Z87.1 standards. |
| Face Shield | To be worn over goggles for added protection, especially when there is a significant splash hazard. | |
| Foot Protection | Shoe Covers | Disposable shoe covers are required in the designated handling area and must be removed before exiting. |
II. Operational Plan: Safe Handling Procedures
A systematic approach to handling this compound is crucial to prevent contamination and exposure. The following workflow outlines the key steps for safely managing this compound in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
